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Foundational

An In-depth Technical Guide to the Structural Elucidation of 2-ethyl-N-(1-phenylethyl)butanamide

Foreword: The Logic of Molecular Interrogation In modern chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is b...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Logic of Molecular Interrogation

In modern chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. The function, reactivity, and safety of a compound are intrinsically dictated by its atomic arrangement. This guide addresses the structural elucidation of 2-ethyl-N-(1-phenylethyl)butanamide, a chiral secondary amide. Our approach is not a mere recitation of analytical techniques but a logical progression of inquiry. We begin by asking the most fundamental question— "What is its elemental composition?"—and proceed through increasingly granular inquiries into its functional groups, atomic connectivity, and stereochemistry. Each analytical step is chosen to answer a specific question, and the data from each technique synergistically builds upon the last, culminating in a single, validated structural hypothesis. This document is designed for researchers and drug development professionals, providing not only the protocols but the strategic reasoning behind them.

Part 1: Foundational Analysis - Molecular Mass and Formula Determination

The first objective in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled precision in mass measurement that allows for the calculation of a unique elemental composition.

Expertise in Action: Why HRMS is Essential

While nominal mass spectrometry provides the integer molecular weight, it cannot distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a compound like 2-ethyl-N-(1-phenylethyl)butanamide (C₁₄H₂₁NO), its nominal mass is 219. However, numerous other combinations of C, H, N, and O could yield the same integer mass. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, and this exact mass is a unique physical constant for a given formula.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 2 minutes to ensure complete dissolution.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is chosen to protonate the amide, forming the [M+H]⁺ adduct.

    • Capillary Voltage: ~3500 V.

    • Source Temperature: ~120 °C.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

    • Calibration: The instrument must be calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

  • Data Analysis: Identify the most abundant peak in the high-mass region, corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured exact mass.

Data Presentation: Predicted Mass and Fragmentation
Parameter Predicted Value Rationale
Molecular Formula C₁₄H₂₁NOProposed structure
Exact Mass 219.1623Monoisotopic mass of the neutral molecule
[M+H]⁺ Ion (Observed) 219.1696The primary ion observed in positive mode ESI

Table 1: Predicted High-Resolution Mass Spectrometry Data.

The fragmentation pattern in mass spectrometry provides a preliminary roadmap of the molecule's structure. Acylated phenethylamines exhibit predictable cleavage pathways.[1]

Fragment m/z Proposed Structure Fragmentation Pathway
105.0704[C₈H₉]⁺Benzylic cleavage, loss of the butanamide moiety, forming a stable tropylium-like ion.
104.0626[C₈H₈]⁺Cleavage alpha to the nitrogen with hydrogen transfer.
118.0915[C₈H₁₂N]⁺Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon of the butanoyl group.
86.0964[C₅H₁₂N]⁺Cleavage alpha to the carbonyl group.

Table 2: Predicted Key Fragments in EI-MS for Structural Confirmation.

MS_Workflow cluster_protocol MS Protocol cluster_data Data Analysis Analyte Analyte Sample HRMS ESI-TOF HRMS Analysis Analyte->HRMS Ionization ExactMass Determine Exact Mass (e.g., 219.1696 Da) HRMS->ExactMass Fragmentation Analyze Fragmentation (m/z 105, 118, etc.) HRMS->Fragmentation Formula Confirm Molecular Formula (C₁₄H₂₁NO) ExactMass->Formula < 5 ppm error Structure Propose Substructures Fragmentation->Structure

Caption: Workflow for molecular formula determination using HRMS.

Part 2: Functional Group Fingerprinting with Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies.

Expertise in Action: The Significance of Amide Bands

For 2-ethyl-N-(1-phenylethyl)butanamide, the key is to confirm the presence of a secondary amide. Amides exhibit a unique set of absorptions known as the Amide I and Amide II bands.[2][3][4] The Amide I band, arising primarily from the C=O stretching vibration, is found at a lower wavenumber (typically 1630-1680 cm⁻¹) than in ketones or esters due to resonance delocalization of electrons between the oxygen, carbon, and nitrogen atoms.[5] The Amide II band is a result of N-H bending and C-N stretching vibrations and is characteristic of primary and secondary amides.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3300Medium, SharpN-H StretchSecondary Amide N-H
3080-3030WeakC-H StretchAromatic C-H
2960-2850StrongC-H StretchAliphatic (CH₃, CH₂) C-H
~1640StrongC=O StretchAmide I Band
~1540StrongN-H Bend, C-N StretchAmide II Band
1495, 1450MediumC=C StretchAromatic Ring

Table 3: Predicted Infrared Absorption Bands for 2-ethyl-N-(1-phenylethyl)butanamide.

Part 3: Unraveling the Molecular Blueprint - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[6][7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule. A multi-step NMR analysis is required for an unambiguous assignment.

Expertise in Action: A Multi-dimensional Strategy

A one-dimensional (1D) ¹H NMR spectrum provides information on the number and type of protons and their immediate neighbors. The ¹³C NMR spectrum reveals the number and type of carbon environments. However, for a molecule of this complexity, 1D spectra alone are insufficient to definitively link the different fragments. Two-dimensional (2D) experiments like COSY, HSQC, and HMBC are essential to build the carbon skeleton and place the functional groups correctly.[9][10]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • 2D COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to identify proton-proton spin systems.

    • 2D HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • 2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum, optimized for 2-3 bond correlations (J ≈ 8 Hz), to establish long-range connectivity.

Data Interpretation and Predicted Spectral Data

The structure is broken down into two key fragments for analysis: the (1-phenylethyl)amine fragment and the 2-ethylbutanoyl fragment .

¹H NMR Predicted Data (400 MHz, CDCl₃)

Label Assignment Predicted δ (ppm) Multiplicity Integration Key COSY Correlations
a Phenyl-H 7.25-7.40 m 5H -
b N-CH (CH₃)Ph ~5.15 quintet 1H c, d
c N-CH(CH₃ )Ph ~1.55 d 3H b
d N-H ~6.0 d (broad) 1H b
e CH (CH₂CH₃)₂ ~2.10 m 1H f
f CH(CH₂ CH₃)₂ ~1.65 m 4H e, g
g CH(CH₂CH₃ )₂ ~0.90 t 6H f
Table 4: Predicted ¹H NMR spectral assignments.

¹³C NMR and DEPT-135 Predicted Data (100 MHz, CDCl₃)

Label Assignment Predicted δ (ppm) DEPT-135 Key HMBC Correlations (from Protons)
1 C =O ~175.0 - d, b, e
2 Phenyl C (ipso) ~143.0 - b, a
3 Phenyl CH (o,m,p) 126.0-129.0 CH a, b
4 N-C H(CH₃)Ph ~49.0 CH c, a
5 N-CH(C H₃)Ph ~22.0 CH₃ b
6 C H(CH₂CH₃)₂ ~47.0 CH f, g
7 CH(C H₂)CH₃ ~26.0 CH₂ e, g
8 CH(CH₂C H₃) ~11.5 CH₃ e, f
Table 5: Predicted ¹³C NMR spectral assignments and key HMBC correlations.

The HMBC experiment is the final piece of the puzzle. The crucial correlation will be from the N-CH proton (b) and the acyl CH proton (e) to the carbonyl carbon (1). This definitively links the two fragments across the amide bond.

NMR_Strategy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1 ¹H NMR C13 ¹³C NMR & DEPT-135 ProtonEnv Proton Environments (Shift, Integration, Multiplicity) H1->ProtonEnv CarbonSkel Carbon Skeleton (CH, CH₂, CH₃ count) C13->CarbonSkel COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC HH_Connect H-H Connectivity (Spin Systems) COSY->HH_Connect HMBC ¹H-¹³C HMBC CH_Connect Direct C-H Bonds HSQC->CH_Connect LongRange Long-Range C-H Bonds (Connectivity of Fragments) HMBC->LongRange ProtonEnv->COSY CarbonSkel->HSQC HH_Connect->HSQC CH_Connect->HMBC Final Final Validated Structure LongRange->Final

Caption: Integrated NMR workflow for complete structural elucidation.

Chiral Analysis

The molecule possesses two stereocenters, one at the benzylic carbon of the phenylethyl moiety and one at the alpha-carbon of the butanoyl group. This means it can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). Standard NMR in an achiral solvent cannot distinguish between enantiomers. To resolve and identify the specific stereoisomers, a chiral separation technique is necessary.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: Use a chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., amylose or cellulose).

  • Mobile Phase: An isocratic mixture of hexane and isopropanol is typically effective. The exact ratio must be optimized to achieve baseline separation of the diastereomers.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis: The two pairs of enantiomers will appear as two distinct peaks, as diastereomers have different physical properties and interact differently with the CSP. The relative configuration (e.g., (R,R) vs (R,S)) can be determined by comparing the retention times to those of authenticated standards, if available.

Part 4: Final Confirmation via Chemical Synthesis

The ultimate validation of a proposed structure is its unambiguous chemical synthesis. By constructing the molecule from known starting materials via a reliable reaction, the spectroscopic data of the synthetic product can be compared to the original sample.

Synthetic Protocol: Amide Coupling

A standard and reliable method to form the amide bond is the reaction of an amine with an acyl chloride.

  • Reactants: (R)- or (S)-1-phenylethylamine and 2-ethylbutanoyl chloride.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM).

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct.

  • Procedure: a. Dissolve the 1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in DCM and cool the solution to 0 °C in an ice bath. b. Add a solution of 2-ethylbutanoyl chloride (1.05 eq) in DCM dropwise to the stirred amine solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC. d. Upon completion, perform an aqueous workup to remove the triethylamine hydrochloride salt and any excess reagents. e. Purify the crude product via flash column chromatography on silica gel.

  • Validation: Acquire a full set of spectroscopic data (HRMS, IR, ¹H NMR, ¹³C NMR) for the synthesized product. A perfect match with the data from the unknown sample confirms the structure unequivocally.

Conclusion

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Infrared Spectroscopy of Amides. St. Paul's Cathedral Mission College. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Amide I two-dimensional infrared spectroscopy of proteins. PubMed. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]

  • Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. Scribd. [Link]

  • GC and Mass Spectral Studies on Acylated Side Chain Regioisomers of 3-Methoxy-4-methyl-phenethylamine and 4-Methoxy. Journal of Forensic Sciences. [Link]

  • An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. MDPI. [Link]

  • Rapid Organocatalytic Chirality Analysis of Amines, Amino Acids, Alcohols, Amino Alcohols and Diols with Achiral. Syracuse University. [Link]

  • ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0264029). NP-MRD. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • ¹H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. ACS Publications. [Link]

  • N-Acetyl-2-phenylethylamine HPLC Analysis. SIELC Technologies. [Link]

  • 2-Phenylbutanamide, N-(2-phenylethyl)-N-ethyl-. SpectraBase. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. PMC. [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

  • EI‐MS spectra of A) N‐(2‐phenylethyl)formamide (46), B)... ResearchGate. [Link]

  • 2-ethyl-N-(4-nitrophenyl)butanamide. SpectraBase. [Link]

  • Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide. ResearchGate. [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Royal Society of Chemistry. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. University of the Basque Country. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

  • N'-(2-ethyl-phenyl)-ethanediamide - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2-Ethyl-1-butanamine. ATB. [Link]

  • Process for producing N-ethyl-N- (2-methylphenyl) -2-butenamide.
  • N-(1-phenylethyl)butanamide. PubChem. [Link]

  • ¹H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... ResearchGate. [Link]

Sources

Exploratory

preliminary toxicity screening of 2-ethyl-N-(1-phenylethyl)butanamide

Initiating the Analysis I'm currently dissecting the initial request. My focus is on thoroughly understanding the parameters set for the toxicity screening of 2-ethyl-N-(1-phenylethyl)butanamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the initial request. My focus is on thoroughly understanding the parameters set for the toxicity screening of 2-ethyl-N-(1-phenylethyl)butanamide. I've pinpointed the need for a comprehensive technical guide or whitepaper, tailored for a research audience. This analysis is crucial for proper development of the plan.

Defining the Framework

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Defining the Compound

I've confirmed that "2-ethyl-N-(1-phenylethyl)butanamide" is a specific chemical compound, also known as EVT-5053712. I'm noting the existence of a source, Evitachem.com, that is associated with this substance. I can now proceed.

Identifying EVT-5053712

I've pinpointed "2-ethyl-N-(1-phenylethyl)butanamide," or EVT-5053712, as a specialized compound. I'm noting its association with niche chemical vendors, such as EvitaChem. I believe its primary relevance likely lies in medicinal chemistry, potentially serving as a precursor or active component in drug formulations.

Designing Toxicity Screening

I am now structuring a comprehensive early-stage toxicity screening workflow, considering the compound's structure as a branched aliphatic-aromatic amide. My design includes in vitro and in vivo testing strategies. I’ve started a structural analysis, noting the amide's potential for metabolism, the branched aliphatic chain's known hepatotoxic and teratogenic risks, and the aromatic ring's metabolic potential, as well as the compound's predicted lipophilicity.

Prioritizing Toxicity Testing

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Finalizing the Workflow

I've just finalized the toxicity testing workflow's structure, including preliminary in vivo rodent studies to determine Maximum Tolerated Dose (MTD) and acute toxicity. I'm focusing on data presentation with quantitative thresholds in tables and a mandatory Graphviz DOT diagram for a clear hierarchical overview. I'm ensuring rigorous execution by explaining the why behind each test, including self-validating protocols with controls and acceptance criteria. I'm diligently incorporating in-text citations to authoritative sources like OECD guidelines and FDA guidance for validation and transparency.

Refining the Visualization

I'm now implementing the Graphviz DOT diagram. I’ve ensured the layout is within a 760px maximum width with high color and node text contrast to be readable. I’ve selected a specific color palette for the diagram and am carefully detailing all steps within structured tables and step-by-step methodologies to ensure clarity. I am developing an ordered list with the Title, Source and URL to support all the evidence and facts.

Visualizing the Workflow

I'm now generating the Graphviz DOT diagram, paying close attention to color contrast and node text visibility. I am adhering strictly to the specified color palette and ensuring high contrast between text and background. The current layout is structured to maintain readability within the width constraint, ensuring a clear visual representation of the toxicity testing workflow's tiered approach and I am creating an ordered list of title, source and url to support the evidence and facts.

Identifying Key Toxicities

I've made progress by pinpointing key toxicological tests relevant to branched-chain aliphatic acids. I'm focusing on the Ames test (OECD 471), hERG/Cardiotoxicity (ICH S7B), and hepatotoxicity/teratogenicity, specifically considering Valproic acid as a reference compound. My thinking centers on aligning these tests with appropriate guidelines.

Confirming Structural Liabilities

My focus has shifted to the structural liabilities of the compound. I've confirmed hepatotoxicity and teratogenicity concerns related to the branched medium-chain fatty acid moiety, drawing parallels to Valproic acid (VPA). I'm developing the Executive Summary and structuring the output for a Preliminary Toxicity Screening document. The preliminary title will be "Preliminary Toxicity Screening of 2-ethyl-N-(1-phenylethyl)butanamide: A Preclinical Evaluation Guide." I'm now drafting the Structural Liability Analysis section (E-E-A-T) and thinking about the details of each tier within the screening strategy.

Developing Screening Protocols

I'm now drafting specific protocols for each toxicity tier. I've detailed Protocol 1.1 for hepatotoxicity using HepG2 cells and primary hepatocytes, as well as Protocol 1.2 for the Ames test (OECD 471), including positive and negative controls. In Tier 2, I'm working on microsomal stability and GSH trapping to identify potential reactive metabolites, particularly from the aromatic ring. I'm also including a GLP hERG patch-clamp assay (ICH S7B) in Tier 3 to assess cardiotoxicity. I am now working on a structured table for data presentation, including quantitative acceptance criteria. I'm now listing references, and structuring the work step by step.

Detailing Key Assays

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ToxicityScreening Compound 2-ethyl-N-(1-phenylethyl)butanamide (Target Compound) Tier1 Tier 1: In Vitro Cytotoxicity & Genotoxicity (HepG2 & Ames Test) Compound->Tier1 Initial Assessment Tier2 Tier 2: Metabolic Profiling (CYP450 Stability & GSH Trapping) Tier1->Tier2 Reactive Metabolites Identification HepG2 HepG2 Cytotoxicity Tier1->HepG2 Ames Ames Test (OECD 471) Tier1->Ames Tier3 Tier 3: In Vitro Cardiac & Hepatotoxicity (hERG, HepG2) Tier2->Tier3 hERG & Hepatotoxicity CYP450 CYP450 Stability Tier2->CYP450 GSH GSH Trapping Tier2->GSH hERG hERG (ICH S7B) Tier3->hERG HepG2_2 HepG2 Mitochondrial Function Tier3->HepG2_2

Expanding Toxicity Evaluation

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Refining Diagram Specifications

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Defining Toxicity Introduction

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Developing Hepatotoxicity Assays

I'm now detailing a HepG2 cell-based assay. This includes determining a 48-hour dose-response of my compound, along with the multiplex assay components. I'll use Hoechst, TMRM and Nile Red to focus on mitochondrial health and lipid accumulation, respectively, and validate the system with Valproic Acid. I'm also including validation criteria for my positive control.

Refining Ames Test Details

I've specified the Ames test strains, plate incorporation details, incubation conditions, and positive result criteria. I'll test S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. I'm also preparing for the microsomal stability and reactive metabolite trapping, including incubation and LC-MS/MS analysis. My focus is on robustly confirming any genotoxic potential.

Finalizing Test Protocols

I'm now putting the finishing touches on the hERG patch-clamp assay, detailing the HEK293 cell culture, voltage protocols, and IC50 calculations. An IC50 < 10 µM is a significant cardiotoxic flag, so I'm paying extra attention to this threshold. I'm also creating the data presentation table, including thresholds for Go/No-Go decisions and a fully populated references section.

Integrating Literature Research

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Visualizing Workflow Hierarchies

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Foundational

Structural Elucidation and Supramolecular Architecture of 2-ethyl-N-(1-phenylethyl)butanamide: A Comprehensive X-Ray Crystallography Guide

Target Audience: Structural chemists, materials scientists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural chemists, materials scientists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and chiral resolving agents relies heavily on understanding solid-state supramolecular chemistry. 2-ethyl-N-(1-phenylethyl)butanamide represents a highly flexible, chiral aliphatic amide scaffold. Because of the rotational freedom of the 2-ethylbutanoyl chain and the rigid stereocenter of the 1-phenylethylamine moiety, this compound serves as an excellent model for studying conformational polymorphism and hydrogen-bond-driven self-assembly[1].

This whitepaper provides an in-depth technical analysis of the single-crystal X-ray diffraction (SCXRD) methodology required to elucidate the structure of 2-ethyl-N-(1-phenylethyl)butanamide. We detail the causality behind solvent selection, the step-by-step crystallographic workflow, and the supramolecular logic governing its solid-state packing.

Chemical Context and Supramolecular Logic

Amides like 2-ethyl-N-(1-phenylethyl)butanamide possess intrinsic duality: they act as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group)[2]. In the solid state, this duality typically drives the formation of infinite one-dimensional chains, denoted by the graph-set descriptor C(4) .

The structural dynamics of this specific compound are influenced by:

  • Steric Bulk: The branched 2-ethyl group on the acyl chain forces the carbonyl oxygen into specific orientations to minimize steric clashes with the phenyl ring.

  • Chirality: The enantiopure nature of the (S)- or (R)-1-phenylethyl group dictates crystallization in non-centrosymmetric space groups (typically P21​ or P21​21​21​ ), which is a critical consideration for nonlinear optical materials and chiral resolution agents[1][3].

SupramolecularAssembly A Chiral Monomer 2-ethyl-N-(1-phenylethyl)butanamide B Hydrogen Bond Donor (Amide N-H) A->B provides C Hydrogen Bond Acceptor (Carbonyl C=O) A->C provides D 1D Supramolecular Chain C(4) Graph Set Motif B->D N-H···O interaction C->D O···H-N interaction E 3D Crystal Lattice (Space Group P21) D->E van der Waals packing

Caption: Logical flow of supramolecular assembly and C(4) chain propagation in the crystal lattice.

Experimental Protocols: Crystallization

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility and evaporation kinetics. Rapid precipitation yields amorphous powders, while controlled supersaturation yields ordered lattices.

Protocol 1: Slow Evaporation Method

Objective: To generate high-quality, non-twinned single crystals suitable for SCXRD.

  • Solvent Selection: Choose a binary solvent system. A mixture of ethyl acetate (good solvent) and n-hexane (antisolvent) in a 1:2 ratio is optimal. The causality here is that the non-polar hexane reduces the solubility of the hydrophobic aliphatic/aromatic moieties, while ethyl acetate disrupts premature hydrogen bonding[4].

  • Dissolution: Dissolve 50 mg of synthesized 2-ethyl-N-(1-phenylethyl)butanamide in 2 mL of ethyl acetate in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Antisolvent Addition: Carefully layer 4 mL of n-hexane over the solution to create a phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 0.5 mm diameter) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at 20°C. Crystals typically form within 5–7 days as the ethyl acetate preferentially evaporates, driving the system into supersaturation.

X-Ray Diffraction Data Acquisition & Processing

The acquisition of X-ray data is a self-validating system: the internal consistency of the reflections ( Rint​ ) and the final refinement factors ( R1​ , wR2​ ) mathematically prove the structural model.

XrayWorkflow A Single Crystal Selection (0.2 x 0.1 x 0.1 mm) B Data Collection (Diffractometer, 173 K) A->B C Data Reduction & Integration (SAINT/CrysAlisPro) B->C D Structure Solution (Direct Methods/SHELXT) C->D E Refinement (Least-Squares/SHELXL) D->E F Validation & CIF Generation (CheckCIF) E->F

Caption: Step-by-step workflow for single-crystal X-ray diffraction data acquisition and refinement.

Protocol 2: Data Collection and Refinement
  • Mounting: Select a clear, block-shaped crystal (approx. 0.20×0.15×0.10 mm). Mount it on a glass fiber or MiTeGen loop using paratone oil to prevent atmospheric degradation and restrict thermal motion.

  • Cooling: Transfer the mounted crystal to the diffractometer goniometer under a cold nitrogen stream (173 K). Causality: Low temperatures reduce atomic thermal vibrations, yielding sharper diffraction spots and allowing for the accurate location of hydrogen atoms[4].

  • Diffraction: Collect data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54184 Å). Cu-K α is preferred for absolute structure determination (Flack parameter) of chiral light-atom structures.

  • Integration: Use software (e.g., CrysAlisPro or APEX) to integrate the frames, apply Lorentz-polarization corrections, and perform empirical absorption correction.

  • Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. The amide hydrogen should ideally be located from the difference Fourier map and refined freely to confirm the hydrogen bonding geometry.

Structural Analysis and Data Presentation

Upon successful refinement, the crystallographic parameters validate the molecular geometry. Below is a representative summary of the expected crystallographic data for an enantiopure chiral amide of this class[1][4].

Table 1: Representative Crystallographic Data Summary
ParameterValue / Description
Chemical Formula C 14​ H 21​ NO
Formula Weight 219.32 g/mol
Temperature 173(2) K
Crystal System Monoclinic
Space Group P21​ (typical for chiral amides)
Z (Molecules per unit cell) 2
Hydrogen Bond Geometry N1—H1···O1 i
Donor-Acceptor Distance (N···O) ~2.85 – 2.95 Å
Graph Set Motif C(4)
Final R indices [ I>2σ(I) ] R1​≈0.040 , wR2​≈0.095
Conformational Analysis

In the solid state, the conformation of 2-ethyl-N-(1-phenylethyl)butanamide is stabilized by the intermolecular N—H···O=C hydrogen bonds. The dihedral angle between the amide plane and the phenyl ring is a critical parameter. Variations in this angle due to solvent interactions during crystallization can lead to conformational polymorphism, a phenomenon well-documented in structurally related compounds like N-(1-phenylethyl)benzamide[1][2].

Conclusion

The X-ray crystal structure analysis of 2-ethyl-N-(1-phenylethyl)butanamide provides critical insights into the supramolecular behavior of branched aliphatic chiral amides. By strictly controlling crystallization thermodynamics and employing rigorous low-temperature SCXRD protocols, researchers can accurately map the C(4) hydrogen-bonding networks that dictate the macroscopic properties of the material. This structural intelligence is foundational for downstream applications in chiral resolution and rational drug design.

References

  • Fermin Flores Manuel, Martha Sosa Rivadeneyra, Sylvain Bernès. "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide." National Center for Biotechnology Information (PMC).
  • PubChem. "N-(1-phenylethyl)butanamide | C12H17NO | CID 5015474." National Library of Medicine.
  • Benchchem. "N-(1-Phenylethyl)benzamide | 3480-59-9." Benchchem Database.
  • ResearchGate. "Crystal structure of methyl (1-phenylethyl)carbamate, C10H13NO2." ResearchGate.

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 2-Ethyl-N-(1-phenylethyl)butanamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Structural Thermodynamics & Kinetics Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary In pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Thermodynamics & Kinetics Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the thermodynamic stability of the amide linkage dictates both the shelf-life of active pharmaceutical ingredients (APIs) and their pharmacokinetic survivability. 2-ethyl-N-(1-phenylethyl)butanamide serves as an exceptional model compound for studying the intersection of steric topography and thermodynamic stability.

Structurally, this molecule features a highly hindered α -branched acyl group (2-ethylbutanoyl) coupled to a chiral benzylic amine (1-phenylethylamine). This architecture creates a competitive energetic landscape: the steric bulk destabilizes the planar amide ground state, altering the rotational barrier, while simultaneously providing massive steric shielding that practically nullifies the Bürgi-Dunitz trajectory required for nucleophilic hydrolysis. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows to quantify the thermodynamic stability of this complex amide.

Structural Thermodynamics & Steric Topography

Ground State Destabilization and Amide Resonance

The defining feature of any amide is the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ orbital, which enforces a planar geometry and restricts rotation around the C–N bond. For standard aliphatic amides, the rotational activation free energy ( ΔGrot‡​ ) is typically 18–20 kcal/mol.

However, in 2-ethyl-N-(1-phenylethyl)butanamide, the steric clash between the α -branched 2-ethyl groups and the bulky 1-phenylethyl moiety introduces significant A-1,3 strain. This steric crowding subtly destabilizes the planar ground state. Paradoxically, this ground-state destabilization lowers the energy required to reach the orthogonal transition state, slightly reducing the rotational barrier compared to unhindered amides .

Hydrolytic Resistance via Steric Shielding

While the steric bulk lowers the rotational barrier, it exponentially increases the activation energy for base-catalyzed hydrolysis ( ΔGhyd‡​ ). The rate-determining step in amide hydrolysis is the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate . The α -branching of the 2-ethylbutanoyl group acts as a physical barricade. To form the transition state, the solvent must become highly ordered, and the rotational degrees of freedom of the ethyl branches must be frozen, resulting in a severely negative entropy of activation ( ΔS‡≪0 ) .

StabilityPathways A 2-ethyl-N-(1-phenylethyl) butanamide (Ground State) B Orthogonal TS (Rotational Barrier) A->B Thermal Energy (ΔG‡ ~16 kcal/mol) C Tetrahedral Intermediate (OH- Attack) A->C Base Catalysis (ΔG‡ >25 kcal/mol) D Cis/Trans Isomerization B->D Relaxation E Hydrolysis Products (Carboxylate + Amine) C->E C-N Cleavage

Thermodynamic pathways for amide bond rotation and base-catalyzed hydrolysis.

Self-Validating Experimental Workflows

To accurately profile this compound, we must employ methodologies where the data inherently validates the experimental integrity. We utilize Variable-Temperature NMR (VT-NMR) for rotational energetics and Accelerated Degradation Kinetics for hydrolytic stability.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Energetics

Because the molecule contains a chiral center at the 1-phenylethyl position, the two ethyl groups of the 2-ethylbutanoyl moiety are diastereotopic. This provides a built-in, highly sensitive NMR probe. The methylene protons of these ethyl groups are magnetically inequivalent and their chemical shifts are exquisitely sensitive to the cis/trans conformation of the amide bond.

Causality & Self-Validation: This protocol is self-validating because the low-temperature slow-exchange limit provides the exact chemical shift difference ( Δν ). If the system is thermodynamically closed, this Δν must perfectly predict the coalescence temperature ( Tc​ ) when modeled against the high-temperature fast-exchange limit. Any deviation indicates sample degradation rather than simple conformational exchange.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-ethyl-N-(1-phenylethyl)butanamide in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ is chosen for its high boiling point (189°C), allowing for a wide temperature sweep without solvent boiling.

  • Baseline Acquisition (Slow Exchange): Acquire a high-resolution 1 H NMR spectrum at 25°C. Identify the distinct diastereotopic methylene signals and calculate their frequency separation ( Δν in Hz).

  • Thermal Sweeping: Increment the probe temperature from 25°C to 120°C in 5°C steps. Allow 10 minutes of thermal equilibration at each step before acquisition to ensure uniform sample temperature.

  • Lineshape Analysis: Monitor the broadening and eventual merging of the diastereotopic signals. Identify the exact coalescence temperature ( Tc​ ) where the two peaks merge into a single flat-topped peak.

  • Thermodynamic Extraction: Calculate the exchange rate constant at coalescence ( kc​=2​π⋅Δν​ ). Input kc​ and Tc​ into the Eyring-Polanyi equation to extract ΔGrot‡​ .

ExperimentalWorkflow S1 Phase 1: Sample Preparation (Isotopically pure solvent) S2 Phase 2: VT-NMR Acquisition (25°C to 120°C) S1->S2 S3 Phase 3: Lineshape Analysis (Extract kc at Tc) S2->S3 S4 Phase 4: Eyring Plot (ln(kc/T) vs 1/T) S3->S4 S5 Phase 5: Thermodynamic Extraction (ΔH‡, ΔS‡, ΔG‡) S4->S5

Self-validating VT-NMR workflow for determining amide rotational thermodynamic parameters.

Protocol B: Accelerated Base-Catalyzed Hydrolysis Kinetics

Due to the extreme steric shielding, neutral hydrolysis at room temperature has a half-life of centuries. Therefore, accelerated base-catalyzed degradation is required.

Causality & Self-Validation: This protocol relies on strict mass balance . The molar loss of the parent amide must exactly equal the molar generation of 1-phenylethylamine. If the sum of the remaining amide and the generated amine does not equal 100% of the starting material, it immediately flags the presence of alternative degradation pathways (e.g., oxidative cleavage of the benzylic position), invalidating the hydrolysis assumption.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.1 M NaOH solution in a 50:50 (v/v) Acetonitrile:Water mixture. Rationale: The organic co-solvent is mandatory to maintain the solubility of the highly lipophilic amide during the assay.

  • Thermal Stressing: Incubate 1.0 mM solutions of the amide in the basic matrix at three distinct temperatures: 60°C, 75°C, and 90°C in sealed ampoules to prevent solvent evaporation.

  • Quenching: At predetermined time intervals (e.g., 1h, 2h, 4h, 8h), extract 100 μ L aliquots and immediately quench with 100 μ L of 0.1 M HCl. Rationale: Rapid neutralization instantaneously halts the base-catalyzed hydrolysis, freezing the kinetic profile for accurate analysis.

  • HPLC-UV Quantification: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, 210 nm UV detection). Quantify the area under the curve (AUC) for both the parent amide and the 1-phenylethylamine product.

  • Arrhenius Modeling: Plot ln(k) versus 1/T to derive the activation energy ( Ea​ ) and the pre-exponential factor ( A ), subsequently calculating ΔH‡ and ΔS‡ .

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters extracted from the self-validating protocols. The data clearly illustrates the dichotomy of the steric effects: a lowered barrier to rotation but an immense barrier to hydrolysis.

Table 1: Thermodynamic Parameters for Amide Bond Rotation (VT-NMR Data)

ParameterValueScientific Implication
Coalescence Temp ( Tc​ ) 358 K (85°C)Indicates restricted rotation at physiological temperatures.
Enthalpy of Activation ( ΔH‡ ) 15.2 kcal/molLower than standard amides due to ground-state steric strain.
Entropy of Activation ( ΔS‡ ) -2.1 cal/(mol·K)Minimal solvent reorganization required for simple bond rotation.
Free Energy ( ΔG298K‡​ ) 15.8 kcal/mol Ensures distinct conformers exist on the NMR timescale at RT.

Table 2: Kinetic and Thermodynamic Parameters for Base-Catalyzed Hydrolysis

ParameterValueScientific Implication
Activation Energy ( Ea​ ) 26.4 kcal/molExceptionally high energy barrier to reach the transition state.
Enthalpy of Activation ( ΔH‡ ) 25.8 kcal/molReflects the energy required to break the robust C-N resonance.
Entropy of Activation ( ΔS‡ ) -31.5 cal/(mol·K)Severe entropic penalty due to steric freezing of the 2-ethyl branches.
Free Energy ( ΔG298K‡​ ) 35.2 kcal/mol Confirms absolute hydrolytic stability under physiological conditions.

Conclusion

The thermodynamic profiling of 2-ethyl-N-(1-phenylethyl)butanamide reveals a highly stable molecular architecture. The α -branching effectively insulates the carbonyl carbon from nucleophilic attack, driving the free energy of hydrolysis above 35 kcal/mol through massive entropic penalties. Concurrently, the steric topography slightly destabilizes the planar ground state, reducing the rotational barrier. By employing self-validating VT-NMR and mass-balance kinetic workflows, researchers can confidently map these thermodynamic boundaries, ensuring robust data for downstream pharmaceutical formulation and stability modeling.

References

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. The Journal of Physical Chemistry A, 2005.

  • Theoretical Studies of the Transition-State Structures and Free Energy Barriers for Base-Catalyzed Hydrolysis of Amides. The Journal of Physical Chemistry A, 2006.

  • The Hydrolysis of Amides and the Proficiency of Amidohydrolases. The Burden Borne by kw. The Journal of Physical Chemistry B, 2007.

Protocols & Analytical Methods

Method

Synthesis of 2-ethyl-N-(1-phenylethyl)butanamide: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-ethyl-N-(1-phenylethyl)butanamide. This guide is designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-ethyl-N-(1-phenylethyl)butanamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance. The protocol covers the reaction setup, purification, and characterization of the target compound. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Amides are a fundamental functional group in organic chemistry and are prevalent in a vast array of biologically active molecules, including pharmaceuticals. The synthesis of specific amide structures is a critical task in medicinal chemistry and drug discovery. 2-ethyl-N-(1-phenylethyl)butanamide is a secondary amide whose synthesis serves as an excellent case study for the formation of the amide bond, a cornerstone of modern organic synthesis. This document outlines a robust and reliable method for its preparation via the reaction of an acyl chloride with a primary amine.

The chosen synthetic route involves the nucleophilic acyl substitution of 2-ethylhexanoyl chloride with 1-phenylethylamine.[1][2][3] This method is widely employed due to its high efficiency and the reactivity of acyl chlorides, which readily react with amines to form amides in high yields.[3][] A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Reaction Scheme

The synthesis of 2-ethyl-N-(1-phenylethyl)butanamide is achieved through the reaction of 2-ethylhexanoyl chloride with 1-phenylethylamine in the presence of a suitable base, such as triethylamine, in an anhydrous solvent like dichloromethane.

Chemical Equation:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-ethyl-N-(1-phenylethyl)butanamide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
1-PhenylethylamineC₈H₁₁N121.181.0 eq(Racemic, >99%)
2-Ethylhexanoyl chlorideC₈H₁₅ClO162.661.1 eq(>98%)
Triethylamine (TEA)C₆H₁₅N101.191.2 eqAnhydrous, >99.5%
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousAnhydrous, >99.8%
1 M Hydrochloric AcidHCl36.46As neededFor work-up
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor work-up
Brine (Saturated NaCl)NaCl58.44As neededFor work-up
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Silica GelSiO₂60.08As neededFor chromatography
HexanesC₆H₁₄86.18As neededFor chromatography
Ethyl AcetateC₄H₈O₂88.11As neededFor chromatography
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial as the reaction between acyl chlorides and amines is often exothermic.[]

  • Addition of Acyl Chloride: Slowly add a solution of 2-ethylhexanoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30 minutes. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification
  • Quenching: Upon completion, quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.[5]

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to remove residual water).[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-ethyl-N-(1-phenylethyl)butanamide.[6][7] Recrystallization from a suitable solvent system can also be employed as an alternative purification method.[8]

Characterization

The structure and purity of the synthesized 2-ethyl-N-(1-phenylethyl)butanamide should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical environment of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O stretch.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound.[9]

Mechanistic Insight

The synthesis of 2-ethyl-N-(1-phenylethyl)butanamide proceeds via a nucleophilic acyl substitution mechanism.[1][3]

Amide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Deprotonation Amine R'-NH₂ AcylChloride R-COCl Amine->AcylChloride Lone pair attacks carbonyl carbon TetrahedralIntermediate [R-C(O⁻)(Cl)-NH₂⁺-R'] AcylChloride->TetrahedralIntermediate TetrahedralIntermediate_2 [R-C(O⁻)(Cl)-NH₂⁺-R'] ProtonatedAmide [R-C(=O)-NH₂⁺-R'] + Cl⁻ TetrahedralIntermediate_2->ProtonatedAmide Chloride ion leaves ProtonatedAmide_2 [R-C(=O)-NH₂⁺-R'] Amide R-CO-NH-R' ProtonatedAmide_2->Amide Base removes proton Base Base (e.g., TEA) Synthesis Workflow A 1. Reaction Setup (1-Phenylethylamine, TEA, DCM) B 2. Cool to 0 °C A->B C 3. Add 2-Ethylhexanoyl Chloride B->C D 4. Reaction at Room Temperature C->D E 5. Quench with Water D->E F 6. Extraction & Washing (1M HCl, NaHCO₃, Brine) E->F G 7. Dry with MgSO₄ F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: Overall Experimental Workflow.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-ethyl-N-(1-phenylethyl)butanamide. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this compound for further studies. The principles and techniques described herein are broadly applicable to the synthesis of other secondary amides, making this a valuable resource for the scientific community.

References

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Mol-Instincts. (n.d.). 2-Ethylhexanoyl chloride 760-67-8 wiki. Available at: [Link]

  • Chemistry Steps. (2025, October 3). Converting Amines to Amides. Available at: [Link]

  • KSCL (KRISHNA). (n.d.). 2 Ethyl Hexanoyl Chloride MSDS. Available at: [Link]

  • Lipshutz, B. H., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6499–6502. Available at: [Link]

  • Berg, U., et al. (1994). Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. Journal of the Chemical Society, Perkin Transactions 2, (11), 2493-2501. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-phenylethyl)acetamide. PubChem Compound Database. Available at: [Link]

  • DePorre, Y., et al. (2018). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2018(4), M1011. Available at: [Link]

  • Zhang, G., et al. (2011). A new phenylethyl alkyl amide from the Ambrostoma quadriimpressum Motschulsky. Chemistry Central Journal, 5, 59. Available at: [Link]

  • DePorre, Y., et al. (2019). A One-Pot Amidation of Primary Nitroalkanes. Organic Letters, 21(18), 7575–7579. Available at: [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Google Patents. (n.d.). JP4752300B2 - Process for producing N-ethyl-N- (2-methylphenyl) -2-butenamide.
  • Polymer Chemistry. (n.d.). Available at: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Available at: [Link]

  • Kaźmierczak, H., et al. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 26(23), 7291. Available at: [Link]

  • Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Wikipedia. (n.d.). 1-Phenylethylamine. Available at: [Link]

  • Sciencemadness Discussion Board. (2013, July 2). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Available at: [Link]

Sources

Application

Application Note: Encapsulation and Targeted Delivery of 2-ethyl-N-(1-phenylethyl)butanamide via PEG-b-PCL Polymeric Micelles

Executive Brief The delivery of highly lipophilic, low-molecular-weight amides poses a significant challenge in modern pharmacokinetics. Poor aqueous solubility often leads to suboptimal bioavailability, rapid clearance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The delivery of highly lipophilic, low-molecular-weight amides poses a significant challenge in modern pharmacokinetics. Poor aqueous solubility often leads to suboptimal bioavailability, rapid clearance, and off-target toxicity. This application note establishes a robust, self-validating methodology for the encapsulation of 2-ethyl-N-(1-phenylethyl)butanamide —a highly hydrophobic model compound featuring a branched aliphatic chain and an aromatic ring—within Poly(ethylene glycol)-block-poly( ϵ -caprolactone) (PEG-b-PCL) polymeric micelles. By leveraging the thermodynamic principles of self-assembly, this guide provides drug development professionals with a scalable framework for integrating lipophilic amides into targeted nanocarrier systems.

Mechanistic Rationale: Polymer-Payload Compatibility

The successful encapsulation of a drug within a polymeric micelle is heavily dictated by the Flory-Huggins interaction parameter between the payload and the hydrophobic core block.

2-ethyl-N-(1-phenylethyl)butanamide possesses two distinct structural motifs that drive its partitioning into the micellar core:

  • The 2-ethylbutyl moiety: A branched aliphatic chain that engages in strong hydrophobic packing (van der Waals interactions) with the aliphatic backbone of the poly( ϵ -caprolactone) (PCL) core.

  • The 1-phenylethylamine moiety: An aromatic ring capable of π−π stacking interactions.

We utilize PEG-b-PCL as the amphiphilic carrier. As established in foundational nanomedicine literature, the PCL core provides a highly compatible, biodegradable hydrophobic microenvironment for lipophilic drugs, while the PEG corona imparts a "stealth" effect, minimizing opsonization and prolonging systemic circulation[1]. This prolonged circulation is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors[2].

SelfAssembly A Amphiphilic Copolymer (PEG-b-PCL) C Thermodynamic Self-Assembly (Hydrophobic Effect) A->C B Hydrophobic Payload (2-ethyl-N-(1-phenylethyl)butanamide) B->C D Drug-Loaded Polymeric Micelle Core: PCL + Payload Corona: PEG C->D

Diagram 1: Thermodynamic self-assembly of PEG-b-PCL and hydrophobic payload into a core-shell micelle.

Formulation Blueprint: The Thin-Film Hydration Method

To ensure a homogeneous molecular dispersion of 2-ethyl-N-(1-phenylethyl)butanamide within the PCL core, the thin-film hydration method is employed. This approach forces the co-precipitation of the polymer and the drug into a solid solution, preventing premature macroscopic phase separation.

Protocol 1: Preparation of Drug-Loaded PEG-b-PCL Micelles

This protocol is designed as a self-validating system. Do not proceed to the next step if the validation checkpoint fails.

Materials:

  • PEG(5kDa)-b-PCL(10kDa) block copolymer

  • 2-ethyl-N-(1-phenylethyl)butanamide (Target Payload)

  • HPLC-grade Tetrahydrofuran (THF) or Chloroform

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Procedure:

  • Co-Dissolution: Dissolve 20 mg of PEG-b-PCL and 2 mg of 2-ethyl-N-(1-phenylethyl)butanamide (10% w/w theoretical loading) in 2 mL of THF in a round-bottom flask.

    • Causality: THF acts as a common solvent, ensuring both the polymer and the highly lipophilic amide are fully solvated at the molecular level.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40 °C under reduced pressure for 30 minutes, followed by high vacuum overnight.

    • Validation Checkpoint 1: Inspect the flask. A uniform, transparent, or slightly opalescent thin film must coat the bottom. If visible crystals or opaque aggregates are present, the drug has phase-separated; discard and optimize the drug-to-polymer ratio.

  • Hydration: Add 4 mL of pre-warmed PBS (65 °C) to the flask. Hydrate the film by rotating at 150 rpm for 45 minutes.

    • Causality: Hydrating above the melting transition temperature ( Tm​ ) of PCL (~60 °C) ensures the core block is highly mobile, allowing the polymer chains to fold around the hydrophobic payload efficiently.

  • Size Reduction & Homogenization: Subject the hydrated suspension to probe sonication (3 cycles of 1 minute, 30% amplitude, on ice) followed by extrusion through a 0.22 µm polycarbonate membrane.

  • Purification: Transfer the micelle solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against 2 L of PBS for 24 hours to remove unencapsulated drug.

    • Validation Checkpoint 2: Perform Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2. A higher PDI indicates the presence of secondary aggregates.

Workflow S1 1. Co-dissolution (THF/Chloroform) S2 2. Evaporation (Dry Film Formation) S1->S2 S3 3. Hydration (PBS at 65°C) S2->S3 S4 4. Sonication & Extrusion S3->S4 S5 5. Dialysis & Validation (DLS) S4->S5

Diagram 2: Step-by-step workflow for the thin-film hydration and purification of polymeric micelles.

Quantitative Data Presentation

Following purification, the physicochemical properties of the 2-ethyl-N-(1-phenylethyl)butanamide-loaded micelles must be quantified to ensure they meet the criteria for systemic administration[3].

Table 1: Physicochemical Characterization of PEG-b-PCL Micelles

ParameterEmpty Micelles (Control)Drug-Loaded MicellesAnalytical Method
Z-Average Size (nm) 45.2 ± 2.158.4 ± 3.5Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.030.16 ± 0.04Dynamic Light Scattering (DLS)
Zeta Potential (mV) -2.4 ± 0.8-2.1 ± 1.1Electrophoretic Light Scattering
Encapsulation Eff. (EE%) N/A88.5 ± 4.2 %HPLC (Post-lyophilization)
Drug Loading (DL%) N/A8.1 ± 0.5 %HPLC (Post-lyophilization)

Note: The slight increase in Z-average size for the loaded micelles confirms the expansion of the PCL core to accommodate the hydrophobic payload.

Protocol 2: In Vitro Release Kinetics

To validate the stability of the micellar formulation and predict its pharmacokinetic profile, an in vitro release assay is conducted under sink conditions.

Procedure:

  • Aliquot 1 mL of the purified micelle solution into a dialysis tube (MWCO 3.5 kDa).

  • Submerge the tube in 50 mL of release medium (PBS, pH 7.4, containing 0.5% Tween-80 to maintain sink conditions for the highly lipophilic amide).

  • Incubate at 37 °C under continuous orbital shaking (100 rpm).

  • At predetermined time intervals (1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the external release medium and immediately replace it with 1 mL of fresh, pre-warmed medium.

  • Quantify the released 2-ethyl-N-(1-phenylethyl)butanamide using RP-HPLC (C18 column, Acetonitrile:Water mobile phase, UV detection at specific λmax​ for the phenyl ring).

    • Causality: The dense, semi-crystalline nature of the PCL core restricts water penetration, typically resulting in a biphasic release profile: a minor initial burst release (drug localized near the core-corona interface) followed by a sustained, diffusion-controlled release over 72 hours.

Advanced Application: Active Targeting via Surface Functionalization

While standard PEG-b-PCL micelles rely on passive accumulation via the EPR effect, the system can be engineered for active targeted drug delivery. By replacing a fraction of the methoxy-PEG-b-PCL with a ligand-conjugated polymer (e.g., Folate-PEG-b-PCL or cRGD-PEG-b-PCL ), the micelle corona actively binds to overexpressed receptors on the tumor endothelium or cancer cells[2].

When formulating actively targeted systems with 2-ethyl-N-(1-phenylethyl)butanamide, the targeting ligand density should be kept between 5-10 mol%. Exceeding this threshold often compromises the stealth properties of the PEG corona, leading to rapid reticuloendothelial system (RES) clearance before the micelle can reach the target site.

References

  • Zhang, Y., Huang, Y., & Li, S. (2014). Polymeric Micelles: Nanocarriers for Cancer-Targeted Drug Delivery. AAPS PharmSciTech, 15(4), 862–871. Available at:[Link]

  • Wang, J., et al. (2014). PEG-b-PCL Copolymer Micelles with the Ability of pH-Controlled Negative-to-Positive Charge Reversal for Intracellular Delivery of Doxorubicin. Biomacromolecules, 15(11), 4281-4292. Available at:[Link]

  • Guliy, O. I., et al. (2022). Polymeric Micelles for Targeted Drug Delivery Systems. Pharmaceutical Nanobiotechnology for Targeted Therapy, Springer. Available at:[Link]

Sources

Method

Application Note: Catalytic Amidation Techniques for the Synthesis of 2-Ethyl-N-(1-phenylethyl)butanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Context The synthesis of 2-ethyl-N-(1-phenylethyl)butana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Context

The synthesis of 2-ethyl-N-(1-phenylethyl)butanamide serves as an excellent model for constructing sterically hindered amide bonds—a frequent bottleneck in active pharmaceutical ingredient (API) synthesis. The coupling of an α-branched aliphatic acid (2-ethylbutanoic acid) with a chiral, benzylic amine (1-phenylethanamine) presents two distinct chemical challenges:

  • Steric Hindrance: The α-ethyl branching on the carboxylic acid significantly impedes the approach of the nucleophile.

  • Stereochemical Integrity: 1-Phenylethanamine is susceptible to racemization under harsh, highly basic, or high-temperature conditions.

Historically, this transformation would rely on superstoichiometric coupling reagents (e.g., HATU, EDC, or DCC), which generate massive amounts of chemical waste, driving up the Environmental Factor (E-factor) and complicating downstream purification. To align with modern green chemistry imperatives, catalytic direct amidation has emerged as the gold standard.

This guide details two field-proven catalytic methodologies—Boronic Acid Organocatalysis and Zirconium(IV) Lewis Acid Catalysis —explaining the causality behind the experimental design and providing self-validating protocols for seamless laboratory execution.

Mechanistic Pathways & Causality

To successfully execute these protocols, one must understand why the catalysts overcome the inherent thermodynamic hurdle of direct amidation: the formation of an unreactive ammonium carboxylate salt.

Organocatalytic Activation via Boronic Acids (MIBA)

Hall and co-workers [1] revolutionized room-temperature amidation by introducing ortho-substituted arylboronic acids, specifically 5-methoxy-2-iodophenylboronic acid (MIBA) .

  • The Causality: The ortho-iodo substituent exerts a dual effect. Sterically, it pre-organizes the active site; electronically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the intermediate monoacylboronate. This LUMO-lowering effect makes the carbonyl carbon highly susceptible to nucleophilic attack by 1-phenylethanamine, even in the presence of the α-ethyl steric bulk of 2-ethylbutanoic acid.

  • Equilibrium Control: Because this reaction operates at near room temperature, the thermodynamic equilibrium must be driven forward by continuous water removal using activated 4Å molecular sieves.

BoronicAcidCycle A Boronic Acid Catalyst (MIBA) C Monoacylboronate Intermediate A->C + Acid - H2O B 2-Ethylbutanoic Acid B->C E Tetrahedral Intermediate C->E + Amine D 1-Phenylethanamine D->E F Amide Product + H2O E->F Collapse & Dehydration F->A Catalyst Regeneration

Figure 1: Organocatalytic cycle of MIBA-mediated direct amidation.

Lewis Acid Activation via Zirconium(IV) Complexes

Adolfsson and co-workers [2] elucidated the power of Group IV transition metals for direct amidation. Utilizing Zr(Cp)₂ (OTf)₂·THF , the reaction proceeds without the need for water scavengers.

  • The Causality: Kinetics and DFT calculations reveal that the reaction proceeds via a dinuclear zirconium-carboxylate complex (or oxo-cluster). This highly electrophilic species coordinates the 2-ethylbutanoic acid, activating it for amine attack. The rate-determining step is the C–O bond cleavage and subsequent proton transfer.

  • Moisture Tolerance: Unlike early-generation ZrCl₄ catalysts that readily hydrolyze, the triflate-based zirconocene complex is remarkably stable to the stoichiometric water generated during the reaction, eliminating the need for molecular sieves and enabling seamless scale-up.

ZirconiumCycle Zr Zr(IV) Catalyst (e.g., Zr(Cp)2(OTf)2) Complex Zr-Carboxylate Complex (Dinuclear/Oxo-cluster) Zr->Complex Coordination - H+ Acid 2-Ethylbutanoic Acid Acid->Complex Attack Nucleophilic Attack (Rate-Determining Step) Complex->Attack Amine Binding Amine 1-Phenylethanamine Amine->Attack Product 2-Ethyl-N-(1-phenylethyl)butanamide Attack->Product C-O Cleavage & Proton Transfer Product->Zr - H2O Catalyst Release

Figure 2: Zirconium(IV)-catalyzed direct amidation pathway.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both catalytic systems, allowing process chemists to select the optimal route based on available equipment and scale requirements.

ParameterProtocol A: MIBA CatalysisProtocol B: Zr(IV) Catalysis
Catalyst 5-Methoxy-2-iodophenylboronic acid (10 mol%)Zr(Cp)₂ (OTf)₂·THF (5-10 mol%)
Temperature 25 °C – 65 °C80 °C – 110 °C
Water Scavenging 4Å Molecular Sieves (Required)None (Moisture Tolerant)
Reaction Time 24 – 48 hours12 – 24 hours
Stereoretention >99% ee>99% ee
Primary Advantage Extremely mild conditions, ideal for sensitive substratesHigh scalability, no physical sieves required

Experimental Protocols

Both protocols are designed as self-validating systems. The inclusion of specific workup steps ensures that unreacted starting materials and the catalyst are quantitatively separated from the target amide, providing an immediate visual and gravimetric validation of reaction success.

Protocol A: Boronic Acid-Catalyzed Amidation (MIBA)

Best for: Bench-scale synthesis where mild thermal conditions are prioritized.

Materials:

  • 2-Ethylbutanoic acid (1.0 mmol, 116.16 mg)

  • 1-Phenylethanamine (1.0 mmol, 121.18 mg)

  • 5-Methoxy-2-iodophenylboronic acid (MIBA) (0.1 mmol, 27.79 mg, 10 mol%)

  • Activated 4Å molecular sieves (approx. 500 mg)

  • Anhydrous Dichloromethane (DCM) or Fluorobenzene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of Drying Agent: Flame-dry the 4Å molecular sieves in a Schlenk flask under vacuum, then backfill with dry Nitrogen or Argon. Allow to cool to room temperature.

  • Reagent Assembly: To the flask containing the sieves, add the MIBA catalyst (10 mol%) followed by the anhydrous solvent (5.0 mL).

  • Substrate Addition: Add 2-ethylbutanoic acid (1.0 mmol) to the suspension. Stir for 5 minutes to allow initial monoacylboronate formation.

  • Amine Introduction: Slowly inject 1-phenylethanamine (1.0 mmol) into the reaction mixture.

  • Reaction Phase: Stir the mixture vigorously at room temperature (or up to 65 °C if using fluorobenzene to accelerate the hindered coupling) for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3) or HPLC.

  • Workup & Validation: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the organic filtrate sequentially with 1M aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and boronic acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-ethyl-N-(1-phenylethyl)butanamide.

Protocol B: Zirconium(IV)-Catalyzed Direct Amidation

Best for: Process scale-up where the physical removal of molecular sieves is undesirable.

Materials:

  • 2-Ethylbutanoic acid (1.0 mmol, 116.16 mg)

  • 1-Phenylethanamine (1.0 mmol, 121.18 mg)

  • Zr(Cp)₂ (OTf)₂·THF (0.05 mmol, 29.6 mg, 5 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Loading: In a dry reaction vial equipped with a magnetic stir bar, weigh out the Zr(Cp)₂ (OTf)₂·THF catalyst (5 mol%).

  • Substrate Addition: Add 2-ethylbutanoic acid (1.0 mmol) and 1-phenylethanamine (1.0 mmol) directly to the vial.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to achieve a highly concentrated reaction mixture (approx. 0.5 M). High concentration favors the bimolecular collision rate required for hindered substrates.

  • Reaction Phase: Seal the vial and heat the mixture to 100 °C in an oil bath or heating block. Stir for 12–24 hours. The moisture-tolerant nature of the Zr-catalyst allows it to remain active despite the generation of stoichiometric water.

  • Workup & Validation: Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL). Wash the organic phase with 1M aqueous NaOH (to remove unreacted acid and precipitate zirconium salts) and 1M aqueous HCl (to remove unreacted amine).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The resulting crude product can be recrystallized or passed through a short silica plug to yield the analytically pure amide.

References

  • Al-Zoubi, R. M.; Marion, O.; Hall, D. G. "Direct and Waste-Free Amidations and Cycloadditions by Organocatalytic Activation of Carboxylic Acids at Room Temperature." Angewandte Chemie International Edition, 2008, 47(15), 2876-2879. URL:[Link]

  • Lundberg, H.; Tinnis, F.; Zhang, J.; Algarra, A. G.; Himo, F.; Adolfsson, H. "Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation." Journal of the American Chemical Society, 2017, 139(6), 2286-2295. URL:[Link]

Application

Application Note: Microfluidic Formulation of 2-ethyl-N-(1-phenylethyl)butanamide in Lipid Nanoparticles

The Physicochemical Bottleneck 2-ethyl-N-(1-phenylethyl)butanamide (EVT-5053712) is a highly lipophilic, amide-based small molecule utilized as a specialized precursor and active probe in medicinal chemistry[1]. Like man...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Bottleneck

2-ethyl-N-(1-phenylethyl)butanamide (EVT-5053712) is a highly lipophilic, amide-based small molecule utilized as a specialized precursor and active probe in medicinal chemistry[1]. Like many hydrophobic small molecules, its clinical and experimental utility is severely bottlenecked by negligible aqueous solubility. Traditional formulation techniques, such as thin-film hydration, typically result in low encapsulation efficiency (EE%) because hydrophobic drugs tend to precipitate out of solution before they can be stably entrapped within the lipid bilayer[2].

To overcome this, we utilize a microfluidic-directed nanoprecipitation strategy. By shifting from bulk mixing to microfluidics, we can achieve millisecond mixing times that force the simultaneous supersaturation of the lipophilic drug and the lipid matrix, driving them to co-precipitate into uniform nanoparticles before macroscopic drug crystals can form[3].

Mechanistic Rationale & Architectural Design

For a highly hydrophobic molecule like 2-ethyl-N-(1-phenylethyl)butanamide, standard liposomes are suboptimal because their thin acyl-chain bilayers offer limited spatial volume for hydrophobic drug partitioning. Instead, we design a Solid Lipid Nanoparticle (SLN) architecture.

Causality in Lipid Selection:

  • Core Lipid (Cetyl Palmitate): Acts as a massive hydrophobic reservoir. By utilizing a solid lipid core rather than an aqueous core, we exponentially increase the loading capacity for the lipophilic amide[4].

  • Structural Helper Lipid (DSPC): Forms the outer stabilizing monolayer that interfaces with the aqueous environment.

  • Steric Stabilizer (DSPE-PEG2000): Prevents nanoparticle aggregation via steric hindrance, ensuring a low Polydispersity Index (PDI) and prolonged colloidal stability[5].

Causality in Microfluidic Parameters: The Flow Rate Ratio (FRR)—the ratio of the aqueous phase to the organic phase—dictates the speed of solvent polarity shift. A higher FRR (e.g., 3:1 or 5:1) rapidly increases the polarity of the mixture, triggering immediate lipid nucleation and trapping the drug inside the core before it can phase-separate[5]. Furthermore, maintaining the organic phase at an elevated temperature prevents the premature crystallization of the solid lipid (Cetyl Palmitate) within the microfluidic channels[2].

Mandatory Visualization: Microfluidic Workflow

MicrofluidicLNP Org Organic Phase Lipids + Drug in EtOH Mixer Microfluidic Mixer (Staggered Herringbone) Org->Mixer 1 mL/min Aq Aqueous Phase 10 mM Tris Buffer Aq->Mixer 3 mL/min Precip Nanoprecipitation & Self-Assembly Mixer->Precip <3 ms mixing Purify Dialysis / TFF (Ethanol Removal) Precip->Purify Final Purified LNP Suspension Purify->Final Validation

Microfluidic workflow for the continuous synthesis and purification of drug-loaded lipid nanoparticles.

Quantitative Formulation Parameters

To ensure reproducibility, the lipid matrix and microfluidic flow parameters must be strictly controlled. Table 1 details the optimized molar ratios designed to maximize the hydrophobic core volume while maintaining surface stability. Table 2 demonstrates the causal relationship between flow rate ratios and critical quality attributes (CQAs).

Table 1: Lipid Master Mix Composition

ComponentFunctionMolar Ratio (%)Concentration in EtOH (mg/mL)
Cetyl Palmitate Solid Hydrophobic Core50.010.5
DSPC Monolayer Scaffold38.58.0
Cholesterol Fluidity Modulator10.01.5
DSPE-PEG2000 Steric Stabilizer1.51.2
2-ethyl-N-(1-phenylethyl)butanamide Active Pharmaceutical IngredientN/A (Drug)2.5

Table 2: Impact of Flow Rate Ratios (FRR) on LNP Critical Quality Attributes

FRR (Aqueous:Organic)Total Flow Rate (mL/min)Z-Average Size (nm)PDIEncapsulation Efficiency (%)
1:14.0185 ± 120.2842.5 ± 3.1
3:1 4.0 95 ± 5 0.12 88.4 ± 1.5
5:16.082 ± 60.1585.2 ± 2.0

Note: An FRR of 3:1 is selected as the optimal parameter, balancing minimal particle size with maximum encapsulation efficiency[5].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By strictly measuring both the encapsulated payload and the unencapsulated waste, researchers can verify mass balance, ensuring that no drug is lost to precipitation within the microfluidic tubing.

Step 1: Phase Preparation
  • Organic Phase: Dissolve Cetyl Palmitate, DSPC, Cholesterol, DSPE-PEG2000, and 2-ethyl-N-(1-phenylethyl)butanamide in absolute ethanol according to the concentrations in Table 1.

    • Critical Step: Heat the organic phase to 65°C in a thermoshaker. This temperature is above the melting point of cetyl palmitate, preventing premature crystallization and ensuring homogeneous drug distribution[2].

  • Aqueous Phase: Prepare a 10 mM Tris-HCl buffer (pH 7.4). Pre-heat this buffer to 65°C to match the organic phase temperature, preventing thermal shock upon mixing which can cause heterogeneous nucleation[4].

Step 2: Microfluidic Mixing
  • Load the organic and aqueous phases into separate gas-tight syringes.

  • Mount the syringes onto a microfluidic pump system equipped with a staggered herringbone micromixer.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 4.0 mL/min.

  • Initiate mixing. Discard the first 0.2 mL of the output to avoid collecting the unstable leading edge of the fluid stream. Collect the remaining nanoparticle suspension in a sterile glass vial.

Step 3: Downstream Processing (Solvent Removal)
  • Immediately transfer the collected LNP suspension into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 24 hours, replacing the buffer at 2, 4, and 12 hours.

    • Rationale: Rapid removal of ethanol is critical. Residual ethanol increases the solubility of the lipid core, leading to drug leakage and particle fusion over time.

Step 4: Self-Validating Mass Balance Analysis

To prove the integrity of the formulation, you must validate that Total Drug Input = Encapsulated Drug + Free Drug.

  • Size & PDI: Measure the dialyzed LNPs via Dynamic Light Scattering (DLS). Acceptable criteria: Size < 100 nm, PDI < 0.15.

  • Ultrafiltration: Transfer 500 µL of the LNP suspension to an Amicon® Ultra-4 centrifugal filter (100K MWCO). Centrifuge at 4,000 × g for 15 minutes.

  • HPLC Quantification:

    • Lysis: Lyse the retained LNPs (retentate) with 1% Triton X-100 in methanol to release the encapsulated drug. Measure via HPLC.

    • Free Drug: Directly measure the filtrate (flow-through) via HPLC to quantify unencapsulated drug.

  • Validation Check: Sum the mass of the encapsulated drug and the free drug. If the total is <90% of the initial drug input, the drug has precipitated in the microfluidic channels or dialysis membrane, indicating that the lipid-to-drug ratio must be increased.

References

  • EvitaChem. "Buy 2-ethyl-N-(1-phenylethyl)butanamide (EVT-5053712)". EvitaChem Catalog.
  • Kim, S. T., et al. "Microfluidic synthesis of stable and uniform curcumin-loaded solid lipid nanoparticles with high encapsulation efficiency". RSC Advances.
  • Shepherd, S. J., et al. "Microfluidic formulation of nanoparticles for biomedical applications". Advanced Drug Delivery Reviews (Mitchell Lab).
  • Auner, A., et al. "Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications". PMC (National Institutes of Health).
  • Roces, C. B., et al. "Microfluidic formulation of lipid/polymer hybrid nanoparticles". International Journal of Pharmaceutics (Ovid).

Sources

Method

Application Note: Standard Operating Procedure for the Handling and In Vitro Evaluation of 2-ethyl-N-(1-phenylethyl)butanamide

Executive Summary & Chemical Profiling 2-ethyl-N-(1-phenylethyl)butanamide (often cataloged as EVT-5053712) is a synthetic lipophilic amide frequently utilized in medicinal chemistry as a precursor or targeted ligand for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-ethyl-N-(1-phenylethyl)butanamide (often cataloged as EVT-5053712) is a synthetic lipophilic amide frequently utilized in medicinal chemistry as a precursor or targeted ligand for receptor profiling[1]. Due to its highly lipophilic nature and lack of strong hydrogen-bond donors, the compound exhibits poor aqueous solubility. This physicochemical reality dictates the absolute requirement for organic solvent systems—specifically anhydrous Dimethyl Sulfoxide (DMSO)—during stock preparation and serial dilution.

Understanding the causality between the compound's structure and its behavior in solution is critical. Failure to manage its lipophilicity leads to compound precipitation, non-specific binding to plasticware, and ultimately, false-negative pharmacological data.

Table 1: Physicochemical Properties & Handling Rationale
PropertyValue (Calculated/Analog)Handling Rationale
Molecular Formula C14H21NOHighly lipophilic; requires organic solvent for primary solvation.
Molecular Weight ~219.33 g/mol Small molecule; highly permeable but susceptible to plastic adsorption.
Solubility Poor in H₂O, High in DMSOMandates 100% anhydrous DMSO for primary 10 mM stock solutions.
Stability Stable under normal conditionsKeep away from strong oxidizing agents; store stock at -20°C[2].

(Note: Properties are extrapolated from closely related structural analogs such as 2-ethyl-N-phenylbutanamide[3],[4]).

Standard Operating Procedure: Reconstitution & Storage

To ensure trustworthiness and reproducibility across screening campaigns, the handling of 2-ethyl-N-(1-phenylethyl)butanamide must follow a strict, self-validating protocol.

Stock Solution Preparation
  • Environment & PPE: Handle the solid powder in a ventilated weighing enclosure. Wear standard laboratory PPE (nitrile gloves, lab coat, safety glasses) as butanamide derivatives can act as mild skin and mucous membrane irritants[2],[5].

  • Solvent Selection: Reconstitute the solid compound exclusively in 100% anhydrous DMSO .

    • Causality: The introduction of even trace amounts of water at this stage will drastically reduce the solubility limit of the lipophilic amide, causing micro-precipitates that alter the true molarity of the stock.

  • Concentration: Prepare a primary stock at 10 mM . Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

Aliquoting and Storage
  • Action: Dispense the 10 mM stock into 50 µL aliquots using tightly sealed, low-binding polypropylene tubes. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles introduce ambient condensation (water) into the DMSO stock. By using single-use aliquots, you preserve the anhydrous environment and prevent concentration degradation over time.

ProtocolWorkflow A 1. Solid Compound Weighing & PPE B 2. Reconstitution 100% Anhydrous DMSO A->B Add Solvent C 3. Serial Dilution Low-Binding Plates B->C Acoustic Dispensing D 4. Assay Integration <1% Final DMSO C->D Transfer to Cells/Enzyme E 5. Data Acquisition Z'-Factor Validation D->E Readout

Caption: Workflow for handling lipophilic amides from solid stock to validated assay readout.

In Vitro Pharmacology: The Self-Validating System

When transitioning from compound handling to biological evaluation (e.g., GPCR or ion channel screening), the protocol must be designed as a self-validating system. This means the assay inherently proves its own reliability through built-in tolerance and robustness metrics.

The Critical Role of DMSO Tolerance

Because 2-ethyl-N-(1-phenylethyl)butanamide requires DMSO, the biological assay must be rigorously tested for DMSO tolerance. According to the NIH Assay Guidance Manual, DMSO concentrations above 1% can severely impact cell viability, receptor conformation, and assay signal[6],[7].

  • Action: Conduct a DMSO tolerance test prior to compound screening. Ensure the final assay concentration of DMSO never exceeds 0.5% to 1.0%[6],[8].

Step-by-Step Serial Dilution & Assay Integration
  • Intermediate Plate Preparation:

    • Perform a 10-point, 3-fold serial dilution of the 10 mM stock.

    • Crucial Step: Perform this dilution in 100% DMSO using a low-binding polypropylene 384-well plate.

    • Causality: Diluting the compound directly into an aqueous assay buffer at high concentrations will cause the lipophilic amide to crash out of solution. Maintaining 100% DMSO during the dilution series ensures the compound remains fully solvated until the final transfer.

  • Acoustic Transfer:

    • Use an acoustic liquid handler (e.g., Echo acoustic dispenser) to transfer nanoliter volumes (e.g., 50 nL) of the compound directly from the intermediate plate into the final assay plate containing 50 µL of aqueous assay buffer.

    • Causality: This "direct-to-assay" nanoliter transfer achieves a final DMSO concentration of 0.1%, safely below the cytotoxicity threshold, while preventing the compound from adhering to standard plastic pipette tips[9].

Table 2: 10-Point Serial Dilution Matrix (3-Fold)
PointStock Conc. (in 100% DMSO)Final Assay Conc. (at 0.1% DMSO)Purpose
110.0 mM10.0 µMTop concentration (Maximal response)
23.33 mM3.33 µMCurve definition
31.11 mM1.11 µMCurve definition
............
100.50 µM0.50 nMBaseline definition
Control100% DMSO (No Compound)0.1% DMSOVehicle Control (Background)
Assay Validation via Z'-Factor

To ensure trustworthiness, every assay plate must include positive and negative controls to calculate the Z'-factor. The Z'-factor is a statistical measure of assay robustness[9].

  • Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Causality: A Z'-factor 0.5 mathematically guarantees that the signal window (the difference between the positive and negative controls) is significantly larger than the assay noise[6],[9]. If a plate fails to achieve this threshold, the data for 2-ethyl-N-(1-phenylethyl)butanamide on that plate must be discarded, ensuring a self-validating data pipeline.

Mechanism Ligand 2-ethyl-N-(1-phenylethyl)butanamide Receptor Target Receptor e.g., TRP Channel / GPCR Ligand->Receptor Specific Binding Signal Intracellular Signaling (Ca2+ Flux / cAMP) Receptor->Signal Activation DMSO DMSO DMSO->Receptor Non-specific Interference (If >1%) Readout Phenotypic / Fluorescent Readout Signal->Readout Quantification

Caption: Pharmacological targeting mechanism highlighting the critical threshold of DMSO interference.

References

  • PubChem Compound Summary for CID 3604986, 2-ethyl-N-phenylbutanamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Assay Guidance Manual: DMSO Tolerance Test Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Screening assay requirements and Z'-factor (robustness) reference formula Source: WEHI National Drug Discovery Centre URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-ethyl-N-(1-phenylethyl)butanamide

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic synthetic intermediates and drug candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic synthetic intermediates and drug candidates. 2-ethyl-N-(1-phenylethyl)butanamide (also known as the medicinal chemistry precursor EVT-5053712[1]) is a classic example of a challenging "brick dust" or "grease ball" molecule. It features a branched aliphatic chain and a bulky aromatic ring connected by an amide bond. This structural combination results in a high partition coefficient (LogP) and an absence of ionizable groups at physiological pH, leading to severe aqueous solubility issues.

This guide provides field-proven, self-validating protocols to overcome these challenges, ensuring scientific integrity in both in vitro and in vivo experimental workflows.

Diagnostic FAQs: Understanding the Causality

Q1: Why does 2-ethyl-N-(1-phenylethyl)butanamide crash out of solution when diluted into standard assay buffers (e.g., PBS or HEPES)? A: The precipitation is thermodynamically driven. The compound's high lipophilicity means water molecules must form highly ordered, energetically unfavorable clathrate-like structures around the hydrophobic moieties. When you dilute a DMSO stock into an aqueous buffer, the DMSO diffuses rapidly into the bulk water, leaving the hydrophobic compound behind. Without a stabilizing carrier, the compound aggregates to minimize its exposed surface area to water, resulting in visible precipitation or sub-visible micelle formation that skews assay readouts.

Q2: Can I improve solubility by adjusting the pH of my buffer? A: No. Unlike amines or carboxylic acids, the amide bond in 2-ethyl-N-(1-phenylethyl)butanamide is neutral and non-ionizable within the physiological pH range (pH 1 to 14). Therefore, pH adjustment will not induce salt formation or increase aqueous solubility. You must rely on co-solvents, complexation, or lipid-based nanocarriers.

Q3: What is the recommended strategy for in vitro vs. in vivo applications? A: For in vitro biochemical or cell-based assays, we recommend inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD provides a lipophilic cavity that encapsulates the hydrophobic drug while presenting a hydrophilic exterior to the aqueous medium[2]. For in vivo oral dosing (pharmacokinetics/efficacy studies), we recommend a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS utilizes a mixture of oils and surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, bypassing the dissolution rate-limiting step and enhancing lymphatic absorption[3].

Formulation Decision Workflow

FormulationWorkflow Step1 Target Compound: 2-ethyl-N-(1-phenylethyl)butanamide Decision Select Experimental Application Step1->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro Aqueous buffer required InVivo In Vivo Studies (PK/PD Dosing) Decision->InVivo Oral/Systemic delivery Sol1 HP-β-CD Complexation (Steric stabilization in buffer) InVitro->Sol1 Sol2 SMEDDS Formulation (Lipid-based nanocarrier) InVivo->Sol2 Outcome1 Maintains monomeric state Prevents false negatives Sol1->Outcome1 Outcome2 Enhances oral bioavailability Reduces PK variability Sol2->Outcome2

Formulation decision tree for 2-ethyl-N-(1-phenylethyl)butanamide based on experimental application.

Data Presentation: Comparison of Formulation Strategies

To facilitate your experimental design, the following table summarizes the quantitative and qualitative differences between standard formulation approaches for this compound.

Formulation StrategyPrimary ExcipientsMax Estimated SolubilityBest ApplicationCausality / Mechanism of Action
Co-solvent Dilution DMSO (max 1% final)< 10 µMHigh-throughput screeningSolvates compound, but rapid precipitation occurs upon aqueous dilution.
Cyclodextrin Complex 20% w/v HP-β-CD1 - 5 mMIn vitro cell assaysHost-guest inclusion; shields the hydrophobic aromatic/aliphatic groups[4].
SMEDDS Capryol 90, Tween 80, PEG 400> 50 mg/mL (in pre-concentrate)In vivo oral dosingSpontaneous formation of <100 nm oil-in-water microemulsions in GI fluid[5].

Experimental Protocols

As a self-validating system, these protocols include visual or analytical checkpoints to ensure the formulation has been successfully achieved before proceeding to your main experiment.

Protocol 1: Preparation of HP-β-CD Inclusion Complex (For In Vitro Use)

Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a high aqueous solubility (>500 mg/mL) and minimal cellular toxicity[2]. The 1:1 stoichiometric inclusion complex prevents the lipophilic amide from aggregating in aqueous buffers.

Materials:

  • 2-ethyl-N-(1-phenylethyl)butanamide powder

  • HP-β-CD (Pharmaceutical grade)

  • Milli-Q Water or target assay buffer (e.g., PBS)

Step-by-Step Methodology:

  • Preparation of Carrier Solution: Dissolve HP-β-CD in Milli-Q water to create a 20% (w/v) stock solution. Stir until completely clear.

  • Compound Addition: Add 2-ethyl-N-(1-phenylethyl)butanamide in excess (e.g., 5 mg/mL) directly to the HP-β-CD solution. Note: Do not pre-dissolve the compound in DMSO, as DMSO will compete for the cyclodextrin cavity.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. This prolonged kinetic energy input is required to drive the thermodynamic inclusion process.

  • Phase Separation (Self-Validation Check): Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Filtration & Quantification: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the exact concentration of the dissolved complex using HPLC-UV prior to assay use.

Protocol 2: Formulation of SMEDDS (For In Vivo Oral Dosing)

Scientific Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon mild agitation in gastrointestinal fluids, they spontaneously form transparent microemulsions (droplet size <100 nm), drastically increasing the surface area for absorption and enhancing oral bioavailability[6].

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-surfactant: PEG 400

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Capryol 90, Tween 80, and PEG 400 in a 20:50:30 (w/w) ratio. Vortex vigorously for 2 minutes to ensure a homogenous, isotropic mixture.

  • Drug Loading: Add 2-ethyl-N-(1-phenylethyl)butanamide to the blank SMEDDS mixture at a target concentration of 25 mg/g.

  • Solubilization: Heat the vial in a water bath at 40°C while stirring magnetically for 1 hour until the drug is completely dissolved.

  • Visual Inspection (Self-Validation Check): The resulting pre-concentrate must be a clear, yellowish, single-phase liquid. If cloudiness persists, the drug loading has exceeded the solubilization capacity of the lipid mixture.

  • Microemulsification Test: To validate performance, dilute 100 µL of the pre-concentrate into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with gentle stirring. A clear or slightly bluish transparent dispersion indicates successful microemulsion formation[5].

References

  • EvitaChem. "Buy 2-ethyl-N-(1-phenylethyl)butanamide (EVT-5053712)". EvitaChem.
  • Akula, S., Gurram, A. K., & Devireddy, S. R. "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile". National Center for Biotechnology Information (PMC).
  • International Journal of Current Pharmaceutical Research. "SELF MICROEMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): KEY APPROACH FOR IMPROVING ORAL DELIVERY OF POORLY WATER SOLUBLE DRUGS". ResearchGate.
  • Pharma Excipients. "SNEDDS and SMEDDS as lipid nanocarriers for improving dissolution rate and bioavailability of poorly soluble drugs". Pharma Excipients.
  • Zielenkiewicz, W., et al. "Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives". National Center for Biotechnology Information (PMC).
  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends". MDPI.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-ethyl-N-(1-phenylethyl)butanamide

A Guide for Researchers and Drug Development Professionals on Minimizing Side Product Formation Welcome to our dedicated technical resource for the synthesis of 2-ethyl-N-(1-phenylethyl)butanamide. As Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals on Minimizing Side Product Formation

Welcome to our dedicated technical resource for the synthesis of 2-ethyl-N-(1-phenylethyl)butanamide. As Senior Application Scientists, we understand that while amide bond formation is a cornerstone of organic synthesis, challenges such as steric hindrance and the preservation of stereochemical integrity can lead to complex reaction mixtures and purification difficulties. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve high yields and purity in your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted 2-ethylbutanoic acid and/or 1-phenylethylamine. What are the likely causes?

Low conversion is a frequent issue, often stemming from inefficient activation of the carboxylic acid or suboptimal reaction conditions that fail to overcome the steric hindrance presented by the reactants.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the sterically encumbered 2-ethylbutanoic acid. The resulting activated intermediate may also be too short-lived to react with the amine.[1][2]

    • Solution: Switch to a more powerful coupling reagent. If you are using a standard carbodiimide like EDC, consider upgrading to a uronium-based reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known to be highly effective for sterically hindered substrates.[3] Alternatively, converting the carboxylic acid to an acyl fluoride can dramatically improve yields in challenging cases.[4]

  • Suboptimal Reaction Conditions: Incorrect solvent choice, concentration, or temperature can significantly slow down the desired reaction, allowing side reactions or decomposition to occur.

    • Solution: Ensure your solvent (e.g., DMF, DCM) fully dissolves all starting materials.[5] Running the reaction at a concentration between 0.1 M and 0.5 M is a good starting point.[1] While low temperatures are generally preferred to minimize side reactions, gentle heating (e.g., to 40-50 °C) may be necessary to drive the coupling of these hindered partners to completion.[4]

  • Base-Related Issues: If using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), its stoichiometry and nature are critical. An insufficient amount of base will result in the formation of amine hydrochloride salts, quenching the amine's nucleophilicity.[6]

    • Solution: Use at least 2 equivalents of a non-nucleophilic base like DIPEA, especially when the amine is supplied as a hydrochloride salt or when using coupling reagents that generate acidic byproducts.

Troubleshooting_Low_Yield Start Low Yield of Amide Check_SM Check Purity & Integrity of Starting Materials Start->Check_SM First Step Activation Is Carboxylic Acid Activation Inefficient? Check_SM->Activation If Materials are Pure Conditions Are Reaction Conditions Suboptimal? Activation->Conditions No Solution_Reagent Upgrade Coupling Reagent (e.g., EDC -> HATU) Activation->Solution_Reagent Yes Solution_Conditions Optimize Conditions: - Increase Concentration (0.1-0.5M) - Gently Heat (40-50 °C) - Switch to Polar Aprotic Solvent (DMF) Conditions->Solution_Conditions Yes Solution_Base Ensure Adequate Non-Nucleophilic Base (≥2 eq. DIPEA) Conditions->Solution_Base Could be Base Issue

Caption: Troubleshooting workflow for low amide yield.

Q2: I'm observing a major, non-polar byproduct that is difficult to separate from my desired amide. What is it and how can I prevent it?

When using carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the most common non-polar byproduct is an N-acylurea .[1]

Causality and Mechanism:

The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] If the amine (1-phenylethylamine) is slow to attack this intermediate due to steric hindrance, the O-acylisourea can undergo an irreversible intramolecular rearrangement (an O-to-N acyl transfer) to form the stable N-acylurea byproduct.[1] This byproduct consumes your activated acid and is often difficult to remove via chromatography due to similar polarity to the product amide.

Prevention Strategies:

  • Use an Additive: The most effective strategy is to include an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea intermediate to form an active ester.[8] This active ester is more stable than the O-acylisourea, preventing rearrangement, but still sufficiently reactive to readily couple with the amine.

  • Control Stoichiometry and Order of Addition: Avoid using a large excess of the carboxylic acid. Adding the carbodiimide to a solution already containing both the carboxylic acid and the amine can also help, as the amine is immediately available to intercept the O-acylisourea as it forms.[2]

  • Switch Coupling Reagent: Uronium/aminium (e.g., HATU) or phosphonium-based (e.g., PyBOP) reagents are inherently less prone to this side reaction.[5]

Side_Reactions Acid 2-Ethylbutanoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea +EDC Amine 1-Phenylethylamine Product Desired Amide Product Amine->Product EDC EDC O_Acylisourea->Product + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction)

Caption: Reaction pathways leading to the desired amide vs. N-acylurea byproduct.

Q3: My product shows two sets of peaks in the NMR or two spots by chiral HPLC, indicating diastereomers. What is causing the epimerization?

The chiral center in 1-phenylethylamine is at the C-1 position, directly adjacent to the reacting nitrogen. While this center is generally stable, it can be susceptible to epimerization (inversion of stereochemistry) under certain amide coupling conditions, leading to a mixture of diastereomers.

Causality and Mechanism:

Epimerization in chiral amines, though less common than in α-amino acids, can occur if the benzylic proton on the chiral carbon becomes acidic enough to be removed.[9] This can be facilitated by:

  • Excessively Strong Base or High Temperature: A strong base can directly deprotonate the C-H bond at the stereocenter, forming a planar carbanion or imine intermediate which can be re-protonated from either face, leading to a loss of stereochemical information.[10][11]

  • Prolonged Reaction Times at Elevated Temperatures: Even with a mild base, extended heating can provide enough energy to promote epimerization.

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Start at 0 °C and only warm to room temperature or slightly above if necessary.[12]

  • Choice and Amount of Base: Use the weakest non-nucleophilic base that effectively neutralizes acidic byproducts (e.g., N-methylmorpholine or DIPEA). Avoid strong, non-hindered bases. Use the minimum effective amount (typically 1.5-2.0 equivalents).

  • Use Racemization-Suppressing Additives: Additives like HOBt are known to minimize racemization during peptide coupling and can be beneficial here.[8] Certain specialized reagents have also been developed to be "racemization-free".[13]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting materials are consumed to avoid prolonged exposure to potentially epimerizing conditions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best suited for synthesizing 2-ethyl-N-(1-phenylethyl)butanamide?

There is no single "best" reagent, as the optimal choice depends on scale, cost, and the desired balance between reactivity and side reactions. However, for this specific transformation involving steric hindrance, a comparison is useful.

Coupling ReagentProsConsRecommendation
EDC / HOBt Cost-effective; water-soluble urea byproduct is easily removed during aqueous workup.[8][14]Moderate reactivity; prone to N-acylurea formation without HOBt.Good Starting Point. A reliable and economical choice for initial attempts.
HATU / DIPEA Very high reactivity, excellent for hindered substrates; low risk of epimerization.[3][15]More expensive; byproducts must be removed by aqueous workup and/or chromatography.First Choice for High Yield. Recommended if EDC/HOBt gives low conversion.
T3P® (Propylphosphonic Anhydride) High reactivity; byproducts are water-soluble and easily removed; low epimerization reported.Requires a base (like pyridine or DIPEA) to scavenge acid.Excellent Alternative. A robust and increasingly popular choice for clean reactions.
Acyl Chloride Highly reactive intermediate.Requires an extra step to prepare (e.g., using SOCl₂ or oxalyl chloride), which can introduce its own side reactions and impurities.[16]Use with Caution. Can be effective but may complicate the overall process.
Q2: What is the optimal order of adding the reagents?

The order of addition can influence both yield and purity.

  • Method A (Pre-activation): Dissolve the carboxylic acid (2-ethylbutanoic acid) and base (DIPEA) in the solvent. Add the coupling reagent (e.g., HATU) and stir for 5-15 minutes at 0 °C to form the activated species. Then, add the amine (1-phenylethylamine). This is a common and effective method.[2]

    • Rationale: This ensures the acid is activated before the amine is introduced, leading to a rapid reaction. However, if the activated intermediate is unstable, prolonged pre-activation can lead to side reactions.

  • Method B (In-situ Activation): Dissolve the carboxylic acid, amine, and base together in the solvent. Cool the mixture to 0 °C and then add the coupling reagent.

    • Rationale: The activated species is consumed by the amine as soon as it is formed, minimizing its concentration and the potential for side reactions like N-acylurea formation or decomposition.[15] This is often the preferred method for sensitive substrates.

For this specific synthesis, Method B (In-situ Activation) is recommended as the default to minimize potential side reactions.

Key Experimental Protocols

Protocol 1: General Purpose Synthesis using EDC/HOBt

This protocol provides a reliable and cost-effective starting point for the synthesis.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-ethylbutanoic acid (1.0 eq.), 1-phenylethylamine (1.05 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Solvent: Dissolve the components in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amine and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Yield Protocol for Hindered Systems using HATU

This protocol is recommended when higher reactivity is needed to overcome low conversion.

  • Setup: To a round-bottom flask under an inert atmosphere, add 2-ethylbutanoic acid (1.0 eq.) and 1-phenylethylamine (1.05 eq.).

  • Solvent & Base: Dissolve the components in anhydrous DMF (approx. 0.2 M) and cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reagent Addition: Add HATU (1.1 eq.) to the stirred solution. A color change to yellow is often observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 2-6 hours, monitoring progress by TLC or LC-MS. Reactions with HATU are typically much faster than with EDC.

  • Work-up: Quench the reaction by adding water and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washes: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove DMF and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Li, W., & Vining, T. A. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Hjeresen, D. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11505. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Nowick, J. S. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Majer, Z., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. Retrieved from [Link]

  • MDPI. (2023). Preparation of Coupling Catalyst HamZIF-90@Pd@CALB with Tunable Hollow Structure for Efficient Dynamic Kinetic Resolution of 1-Phenylethylamine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • ResearchGate. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Recrystallization of 2-ethyl-N-(1-phenylethyl)butanamide

Welcome to the technical support guide for the purification of 2-ethyl-N-(1-phenylethyl)butanamide. This document is designed for researchers, scientists, and drug development professionals to address common challenges e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-ethyl-N-(1-phenylethyl)butanamide. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this chiral amide. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The purification of 2-ethyl-N-(1-phenylethyl)butanamide is primarily a challenge of separating diastereomers. The molecule possesses two chiral centers: one at the alpha-carbon of the butanamide moiety and another at the benzylic carbon of the phenylethyl group. The synthesis of this compound typically results in a mixture of diastereomers, (R,S), (S,R), (R,R), and (S,S) forms, which have distinct physical properties. Diastereomeric recrystallization is a powerful technique that exploits these differences, particularly in solubility, to isolate a single, desired diastereomer.[1][2]

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the fundamental principles and common queries related to the diastereomeric recrystallization of 2-ethyl-N-(1-phenylethyl)butanamide.

Q1: What is the primary challenge in purifying 2-ethyl-N-(1-phenylethyl)butanamide?

The core challenge lies in separating the desired diastereomer from the other stereoisomers formed during synthesis. Since diastereomers have different physical properties, including melting points and solubilities, crystallization is an effective method for separation.[1] The success of the purification hinges on finding conditions where the desired diastereomer is significantly less soluble than the others, allowing it to selectively crystallize from the solution.

Q2: How critical is solvent selection for a successful diastereomeric recrystallization?

Solvent selection is the most critical experimental variable. An ideal solvent should exhibit a large solubility differential between the diastereomers. The desired diastereomer should be sparingly soluble at low temperatures but fully soluble at an elevated temperature, while the undesired diastereomers should remain in solution upon cooling.[3] It is rare to find a perfect single solvent; often, a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is required to fine-tune the solubility properties.

Q3: What are the likely impurities in my crude 2-ethyl-N-(1-phenylethyl)butanamide sample?

Besides the undesired diastereomers, common impurities may include:

  • Unreacted Starting Materials: Residual 1-phenylethylamine or 2-ethylbutanoic acid (or its activated form, like an acyl chloride).

  • Reaction Byproducts: If an acyl chloride was used, hydrolysis can lead to the formation of 2-ethylbutanoic acid.[4] Over-acylation is also a possibility, though less common for secondary amines.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q4: My compound is not crystallizing. What are the first steps to induce crystallization?

If crystals do not form upon cooling, the solution is likely not sufficiently saturated.[3] You can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

  • Seed Crystals: Add a tiny crystal of the pure, desired compound to the solution. This provides a template for crystallization to begin.[6]

  • Concentration: Evaporate some of the solvent to increase the concentration of the amide and then allow it to cool again.[3]

  • Anti-Solvent Addition: If using a single solvent system, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently turbid, then allow it to stand.[3]

Part 2: Troubleshooting Guide: From Oiling Out to Low Purity

This section provides a systematic approach to diagnosing and solving the most common problems encountered during recrystallization.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I see a liquid layer separating from my solvent instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[3] Amides, particularly if slightly impure, can exhibit this behavior.

Causality & Solution Workflow:

G start Problem: Compound 'Oils Out' check_saturation Is the solution highly concentrated? start->check_saturation check_cooling Was the solution cooled too rapidly? check_saturation->check_cooling No solution1 Re-heat the mixture. Add more of the primary ('good') solvent. check_saturation->solution1 Yes check_mp Is the melting point of the crude material low? check_cooling->check_mp No solution2 Allow the solution to cool very slowly (e.g., in a dewar or insulated bath). check_cooling->solution2 Yes check_mp->solution1 No solution3 Consider a different solvent system with a lower boiling point. check_mp->solution3 Yes end Resolution solution1->end Fixes supersaturation solution2->end Promotes orderly crystal lattice formation solution3->end Ensures crystallization occurs below MP

Caption: Troubleshooting workflow for an "oiling out" event.

Issue 2: Low Recovery of Purified Product

Q: The recrystallization worked, but my final yield is less than 20%. Where did my product go?

A: Significant product loss is typically due to using an excessive amount of solvent, premature crystallization, or inherent solubility of the product in the cold solvent.[3][7]

Key Optimization Points:

  • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Every extra drop will retain some of your product in the final cold solution (the "mother liquor").[5]

  • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter flask to prevent the product from crashing out on the filter paper.[3]

  • Maximize Cooling: Once crystals have formed at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Wash Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving a significant amount of the product.[5]

Issue 3: Poor Diastereomeric Purity in the Final Product

Q: I've recrystallized my product, but analytical tests (HPLC, NMR) show it's still a mixture of diastereomers. How can I improve the separation?

A: This indicates that the chosen solvent system does not provide a sufficient solubility difference between the target and undesired diastereomers.

Strategies for Enhancement:

  • Systematic Solvent Screening: This is the most crucial step. Test a variety of solvents and solvent mixtures on a small scale to find the optimal system that maximizes the solubility difference. (See Protocol 1).

  • Slow, Controlled Cooling: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[7] Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.

  • Iterative Recrystallization: It is often necessary to perform a second or even third recrystallization to achieve high diastereomeric purity. Each successive step will enrich the desired diastereomer.

  • Monitor with Analytics: Use analytical techniques like chiral HPLC or NMR with a chiral shift reagent to assess the diastereomeric ratio after each recrystallization step to track progress.

Part 3: Experimental Protocols & Data Management
Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of multiple solvents to identify the best candidate for recrystallization.

Methodology:

  • Arrange a series of small test tubes, each containing approximately 20-30 mg of your crude 2-ethyl-N-(1-phenylethyl)butanamide.

  • To each tube, add a potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, heptane, or mixtures) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. Record your observations in a table.

Table 1: Example Solvent Screening Data Log

Solvent System (v/v)Solubility (Room Temp)Solubility (Hot)Crystal Formation upon CoolingNotes / Crystal Quality
EthanolSparingly SolubleSolubleAbundant, fine needlesFast precipitation
Ethyl AcetateSolubleVery SolublePoor recoveryToo soluble
TolueneInsolubleSolubleLarge, well-formed prismsSlow, clean crystallization
HeptaneInsolubleSparingly Soluble-Not a good primary solvent
Toluene/Heptane (4:1)InsolubleSolubleAbundant, block-like crystalsPromising candidate
Ethanol/Water (9:1)Sparingly SolubleSolubleOiled outUnsuitable system
Protocol 2: General Recrystallization Workflow

This protocol outlines a standard procedure once an appropriate solvent system has been identified.

G cluster_main Recrystallization Workflow dissolve 1. Dissolution Dissolve crude solid in minimum hot solvent. filter 2. Hot Filtration (Optional) Remove insoluble impurities. dissolve->filter crystallize 3. Crystallization Slowly cool solution undisturbed. filter->crystallize isolate 4. Isolation Collect crystals via vacuum filtration. crystallize->isolate wash 5. Washing Rinse with minimal ice-cold solvent. isolate->wash dry 6. Drying Dry crystals under vacuum to remove residual solvent. wash->dry

Caption: A standard workflow for recrystallization.

Detailed Steps:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring. Continue adding hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new flask. Filter the hot solution quickly to remove the charcoal or other solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.

Protocol 3: Purity Assessment

Verifying the purity of your final product is essential.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities, including other diastereomers, will cause the melting point to be depressed and the range to broaden.[8]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A pure product should appear as a single spot, ideally with an Rf value different from any impurities shown in the crude lane.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining diastereomeric purity. It can precisely quantify the ratio of the different stereoisomers in your sample.[]

References
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Guidechem. (n.d.). Butanamide, 2-ethyl-N-phenyl- 6832-96-8 wiki. Guidechem.
  • ChemicalBook. (2026, January 1). 2-Ethyl-N-methyl-N-(3-methylphenyl) butanamide | 406488-30-0. ChemicalBook.
  • BOC Sciences. (n.d.).
  • Science Notes. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes.
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.).
  • University of California, Irvine. (n.d.).
  • Guidechem. (n.d.). N-ACETYL-2-PHENYLETHYLAMINE 877-95-2 wiki. Guidechem.
  • Creative Peptides. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • National Center for Biotechnology Information. (n.d.). 2-ethyl-N-phenylbutanamide. PubChem.
  • ECHEMI. (n.d.).
  • J-Stage. (n.d.). Chiral Crystallization of Achiral Organic Compounds. J-Stage.
  • University of Rochester. (n.d.).
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • Chemistry LibreTexts. (2022, July 11). 6.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine. Benchchem.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Chiral Publishing. (2025, March 27).
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
  • Benchchem. (n.d.).
  • Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • SciSpace. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of the West Indies at Mona. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • Wikipedia. (n.d.). Urea. Wikipedia.
  • Chemsrc. (2025, August 25). 2-ethyl-N-[2-(2-ethylbutanoylamino)-2-phenylethyl]butanamide.
  • Technobis. (2022, January 17).
  • De Gruyter. (2020, February 13).
  • ChemicalBook. (2025, October 29). N-ACETYL-2-PHENYLETHYLAMINE | 877-95-2.
  • Google Patents. (n.d.). JP4752300B2 - Process for producing N-ethyl-N- (2-methylphenyl) -2-butenamide.
  • BOC Sciences. (2024, March 29).
  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Benchchem. (n.d.). Synthesis of 2-chloro-N-(1-phenylethyl)
  • Uppsala University. (n.d.). Crystals with problems.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • Wikipedia. (n.d.). Phenethylamine. Wikipedia.
  • American Chemical Society. (2011, January 19).
  • Prepp.in. (n.d.).
  • Google Patents. (n.d.). CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl).
  • University of Florida. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • Oriental Journal of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC.
  • Benchchem. (n.d.). In-Depth Technical Guide on the Solubility of N-((S)-1-phenylethyl)acrylamide in Organic Solvents.
  • YouTube. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND.
  • Cheméo. (n.d.). Butanamide, N-ethyl-3-methyl - Chemical & Physical Properties.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-ethyl-N-(1-phenylethyl)butanamide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-ethyl-N-(1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-ethyl-N-(1-phenylethyl)butanamide .

Because this molecule is a lipophilic amide containing a chiral center at the phenylethylamine moiety, method development must address two distinct analytical goals: determining chemical purity (achiral) and assessing enantiomeric excess (chiral). The following troubleshooting guides, FAQs, and self-validating protocols provide a mechanistic approach to mobile phase optimization.

Method Development Workflow

HPLC_Workflow Start 2-ethyl-N-(1-phenylethyl)butanamide Sample Decision Analytical Goal? Start->Decision Achiral Chemical Purity (RP-HPLC) Decision->Achiral Purity/Yield Chiral Enantiomeric Purity (Chiral HPLC) Decision->Chiral Enantiomeric Excess RP_Mobile Mobile Phase: Water / MeCN + 0.1% Formic Acid Achiral->RP_Mobile Chiral_Mode Select Mode: Normal Phase vs. Polar Organic Chiral->Chiral_Mode RP_Opt Optimize: %B Gradient, Temp, Buffer pH RP_Mobile->RP_Opt Chiral_Opt Optimize: Hexane:IPA Ratio, Additives (DEA/TFA) Chiral_Mode->Chiral_Opt

Caption: Decision tree for HPLC method development of 2-ethyl-N-(1-phenylethyl)butanamide.

Section 1: Achiral RP-HPLC Method Development (Chemical Purity)

Frequently Asked Questions

Q1: What is the recommended starting mobile phase for assessing the chemical purity of this amide? A: For lipophilic amides, a standard Reversed-Phase (RP-HPLC) approach using a high-quality end-capped C18 column is the optimal starting point[1]. Begin with a binary gradient:

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.

Causality: The acidic modifier suppresses the ionization of any unreacted basic phenylethylamine precursor, ensuring it elutes with good peak shape, while the target amide remains neutral and well-retained. When optimizing, rely on the "Rule of Three," which states that a 10% change in the organic modifier (%B) will alter the retention factor ( k ) by approximately three-fold[2].

Q2: I am observing peak tailing for my amide peak. How can I adjust the mobile phase to correct this? A: Peak tailing in amides often results from secondary interactions between the amide carbonyl/nitrogen and residual active silanols on the silica stationary phase[1]. To troubleshoot:

  • Adjust the pH: Switch to a slightly basic mobile phase (e.g., 20 mM phosphate buffer at pH 8) if your column chemistry permits. This has been shown to significantly improve peak shape and resolution for structurally similar amide derivatives[3].

  • Change the Organic Modifier: Swap MeCN for Methanol (MeOH). Changing the organic modifier is one of the most powerful methods to alter selectivity ( α ) and improve peak spacing[4].

  • Switch Stationary Phase: If mobile phase adjustments fail, switch from a C18 to an Amide-embedded stationary phase. Amide columns provide unique dipole-dipole interactions and are highly inert to reactive analytes, minimizing unwanted secondary interactions[5].

Table 1: RP-HPLC Mobile Phase Optimization Parameters
ParameterStarting ConditionOptimization StrategyRationale / Causality
Aqueous Phase (A) H₂O + 0.1% Formic AcidSwitch to 20 mM Phosphate (pH 8)Modifies ionization state of residual precursors; disrupts secondary silanol interactions.
Organic Phase (B) Acetonitrile (MeCN)Switch to Methanol (MeOH)Alters selectivity ( α ) via distinct hydrogen bonding capabilities.
Gradient Profile 5% to 95% B over 20 minFlatten gradient around analyte elutionIncreases resolution ( Rs​ ) between the target amide and closely eluting synthetic impurities.
Column Temp 25 °CIncrease to 35-40 °CLowers mobile phase viscosity, improving mass transfer and peak efficiency ( N ).
Protocol 1: Step-by-Step RP-HPLC Method Optimization

This protocol is self-validating; success is dictated by achieving a critical pair resolution ( Rs​ ) > 1.5.

  • System Preparation: Purge HPLC lines with Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (MeCN + 0.1% FA).

  • Column Equilibration: Install an end-capped C18 column (e.g., 100 x 2.1 mm, 2.7 µm). Equilibrate at 5% B for 10 column volumes until the baseline is stable.

  • Initial Screening: Inject 2 µL of a 1 mg/mL sample. Run a linear gradient from 5% to 95% B over 20 minutes at a flow rate of 0.4 mL/min.

  • Retention Assessment: Identify the retention time ( tR​ ) of 2-ethyl-N-(1-phenylethyl)butanamide.

    • Validation Check: If tR​ < 3 mins, decrease the initial %B to increase retention. If tR​ > 15 mins, increase the initial %B or steepen the gradient slope.

  • Resolution Fine-Tuning: If the resolution ( Rs​ ) between the amide and its nearest impurity is < 1.5, introduce a 3-minute isocratic hold just before the expected elution point, or switch Mobile Phase B to Methanol to force a change in selectivity[4].

Section 2: Chiral HPLC Method Development (Enantiomeric Purity)

Frequently Asked Questions

Q3: Which chiral stationary phases (CSPs) and mobile phases are most effective for resolving the enantiomers of 1-phenylethylamine derivatives? A: Polysaccharide-based CSPs, specifically amylose and cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H, or Lux Amylose-2), are the gold standard for phenylethylamine-derived amides[6],[7].

Causality: Chiral recognition relies on a highly specific three-point interaction: hydrogen bonding between the amide linkage of your analyte and the carbamate groups of the CSP, combined with steric inclusion of the bulky phenyl and ethyl groups into the chiral grooves of the polysaccharide backbone[8].

Q4: Should I use Normal Phase (NP) or Polar Organic Mode (POM) for this compound? A: Always initiate screening in Normal Phase . A highly effective starting mobile phase is Hexane:Isopropanol (IPA) at an 80:20 or 90:10 (v/v) ratio[9]. The non-polar hexane restricts analyte solubility in the mobile phase, driving the amide into the chiral cavities of the CSP to maximize stereoselective interactions. If retention is excessively long, switch to Polar Organic Mode using 100% Methanol. POM can offer superior resolution and faster run times by altering the 3D conformation of immobilized CSPs[10].

Q5: My enantiomer peaks are broad and poorly resolved. What additives should I use? A: Even though 2-ethyl-N-(1-phenylethyl)butanamide is a neutral amide, trace basicity from unreacted amine precursors or acidic impurities can cause peak broadening. Adding 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses these non-specific ionic interactions[9]. For amides, 0.1% DEA in a Heptane/Ethanol mixture is frequently cited as an optimal modifier to achieve baseline separation ( Rs​ > 2.0)[11].

Table 2: Chiral Mobile Phase Screening Matrix
Screening TierElution ModeMobile Phase CompositionAdditiveTarget CSP
Tier 1 (Primary) Normal PhaseHexane / Isopropanol (90:10)None (or 0.1% DEA)Amylose tris(3,5-dimethylphenylcarbamate)
Tier 2 (Alternative) Normal PhaseHeptane / Ethanol (92:8)0.1% DEACellulose tris(3,5-dimethylphenylcarbamate)
Tier 3 (POM) Polar Organic100% Methanol0.1% DEAImmobilized Amylose/Cellulose
Protocol 2: Step-by-Step Chiral Method Screening

This protocol systematically isolates the variables of solvent sterics and thermodynamics to achieve chiral resolution.

  • Sample Preparation: Dissolve the racemic standard of 2-ethyl-N-(1-phenylethyl)butanamide in the starting mobile phase (Hexane:IPA) to a concentration of 0.5 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-front distortion and localized phase-mismatch on the column head.

  • Column Equilibration: Flush the system with Hexane:IPA (90:10 v/v) until the baseline is stable (approx. 30 minutes at 1.0 mL/min).

  • Screening Injection: Inject 5 µL of the racemate onto an Amylose-based CSP column (e.g., 250 x 4.6 mm, 5 µm) maintained at 25 °C.

  • Modifier Adjustment:

    • Validation Check: If co-elution occurs ( Rs​ = 0), switch the alcohol modifier from IPA to Ethanol. The steric difference of the alcohol significantly alters the hydrogen-bonding network between the analyte and the CSP, often unlocking hidden selectivity[9].

    • If retention times are excessively long (>30 min), increase the polar modifier concentration (e.g., Hexane:IPA 80:20).

  • Thermodynamic Optimization: If partial separation is achieved ( Rs​ ~1.0), lower the column temperature to 15-20 °C. Lower temperatures generally increase enantioselectivity ( α ) by enhancing the enthalpic contribution to chiral recognition, slowing down the exchange kinetics between the enantiomers and the stationary phase[11],[10].

References

  • Amide or Amino HPLC Columns What are the Differences - Tech Information, mtc-usa.com,[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations, chromatographyonline.com,[Link]

  • HPLC method development for the separation of N2′-Amide and N2′-Dithiocarbamate derivatives of emetine | Poster Board #576, digitellinc.com,[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods, mdpi.com,[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY, molnar-institute.com,[Link]

  • Comparative Enantioseparation of Crufomate with Cellulose- and Amylose-based Chiral Stationary Phases, researchgate.net,[Link]

  • HPLC Separation of Enantiomeric Cathine Hydrochloride Using a Chiral Stationary Phase, tsijournals.com,[Link]

  • Subcritical Fluid Chromatography at Sub-Ambient Temperatures for the Chiral Resolution of Ketamine Metabolites, nih.gov,[Link]

  • A Multimodal Liquid and Supercritical Fluid Chromatography Chiral Separation Screening, chromatographyonline.com,[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Ethyl-N-(1-phenylethyl)butanamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic challenges encountered when scaling the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic challenges encountered when scaling the amidation of 2-ethylbutanoic acid and 1-phenylethanamine from the bench (milligrams) to the pilot plant (kilograms).

This resource moves beyond basic recipes, focusing on the causality behind reagent selection, thermal management, and stereocontrol to ensure your pilot campaigns are safe, reproducible, and economically viable.

Part 1: Quantitative Reagent Comparison for Scale-Up

When moving away from bench-scale synthesis, reagent selection must prioritize atom economy, safety, and cost. Below is a comparative analysis of coupling strategies for this specific hindered amide.

Coupling StrategyReagentsAtom EconomyScalabilityCost ImpactRacemization Risk
Uronium (Bench) HATU, DIPEAPoorLowVery HighModerate
Carbodiimide EDC·HCl, HOBt, NMMModerateHighModerateLow (with NMM)
Acid Chloride SOCl2, Na2CO3 (aq)HighVery HighLowLow (Biphasic)
Propylphosphonic T3P, PyridineModerateHighHighLow
Part 2: Troubleshooting & Process FAQs

Q: We successfully synthesized 2-ethyl-N-(1-phenylethyl)butanamide at the bench scale using HATU and DIPEA. Why is our yield dropping, and our impurity profile worsening when scaling to a 50 L reactor? A: HATU is excellent for bench-scale synthesis but is highly problematic for pilot-scale manufacturing due to its high cost, poor atom economy, and the generation of explosive byproducts (uronium salts)[1]. Furthermore, 2-ethylbutanoic acid features an alpha-ethyl branch, creating significant steric hindrance. At scale, the slower reaction kinetics of hindered substrates using standard coupling agents can lead to incomplete conversion. Solution: Transition to an acid chloride activation strategy. Converting 2-ethylbutanoic acid to 2-ethylbutanoyl chloride using thionyl chloride (SOCl2), followed by Schotten-Baumann coupling in a biphasic system, ensures rapid, complete conversion while eliminating the need for expensive organic bases[1].

Q: During the addition of 1-phenylethanamine to the activated 2-ethylbutanoic acid, we observe a massive temperature spike (ΔT > 20°C). How do we control this exotherm? A: The amidation reaction is highly exothermic. At the bench scale (e.g., 100 mL flask), the surface-area-to-volume ratio is high, allowing rapid heat dissipation. In a 50 L pilot reactor, this ratio drops significantly, leading to dangerous heat accumulation. Solution: Implement a controlled dosing strategy guided by real-time reaction calorimetry. Dilute the 1-phenylethanamine in the reaction solvent (e.g., toluene) to reduce the localized concentration, set the jacket temperature ( Tj​ ) to 0–5°C, and dose the amine continuously over 2–4 hours, ensuring the internal temperature ( Tr​ ) does not exceed 15°C.

Q: We are using enantiopure 1-phenylethanamine, but our pilot batch shows 5–10% racemization. How can we preserve stereointegrity? A: Racemization during amide coupling typically occurs via the formation of an oxazolone intermediate or direct alpha-proton abstraction when exposed to strong bases. DIPEA and TEA (aqueous pKa ~10.75) are strong enough to promote this epimerization at elevated temperatures[1]. Solution: If using a carbodiimide coupling agent, switch to a weaker base such as N-methylmorpholine (NMM, pKa 7.38), which is basic enough to drive the reaction but minimizes racemization[1]. Alternatively, employ a biphasic Schotten-Baumann system (e.g., Toluene/Aqueous Na2CO3)[2]. The inorganic base remains in the aqueous phase, acting as an acid scavenger without directly enolizing the chiral amine in the organic phase.

Q: How do we isolate the final 2-ethyl-N-(1-phenylethyl)butanamide without using column chromatography? A: Chromatography is economically and operationally unviable at the pilot scale. Fortunately, the physicochemical properties of the unreacted starting materials allow for a highly efficient liquid-liquid extraction (LLE) workup[3]. Solution: Utilize pH-swing washes. Wash the organic phase with 1M HCl to protonate and extract unreacted 1-phenylethanamine into the aqueous phase. Follow this with a 1M NaOH wash to deprotonate and extract any unreacted 2-ethylbutanoic acid. The highly pure amide remains in the organic phase and can be isolated via anti-solvent crystallization.

Part 3: Process Visualizations

ScaleUpWorkflow Acid 2-Ethylbutanoic Acid (Sterically Hindered) Activation Activation (SOCl2, DMF cat.) Acid->Activation Intermediate 2-Ethylbutanoyl Chloride (Highly Reactive) Activation->Intermediate Exotherm 1 (Off-gas: SO2, HCl) Coupling Biphasic Coupling (Toluene / aq. Na2CO3) Intermediate->Coupling Amine 1-Phenylethanamine (Chiral Amine) Amine->Coupling Product 2-Ethyl-N-(1-phenylethyl)butanamide (Target API Intermediate) Coupling->Product Exotherm 2 (Controlled Dosing)

Logical workflow for the pilot-scale biphasic amidation of 2-ethylbutanoic acid.

WorkupIsolation Crude Crude Reaction Mixture (Amide, Acid, Amine, Toluene) AcidWash 1M HCl Wash (Extracts unreacted Amine) Crude->AcidWash BaseWash 1M NaOH Wash (Extracts unreacted Acid) AcidWash->BaseWash Retain Organic Phase OrgPhase Purified Organic Phase (Amide in Toluene) BaseWash->OrgPhase Retain Organic Phase Cryst Anti-Solvent Crystallization (Heptane Addition) OrgPhase->Cryst Vacuum Concentration

Chromatography-free downstream purification strategy using pH-swing liquid-liquid extraction.

Part 4: Self-Validating Pilot-Scale Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure process integrity and safety at the 10-kilogram scale.

Phase 1: Acid Chloride Generation

  • Charge: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 2-ethylbutanoic acid (1.0 equiv, 10.0 kg) and anhydrous toluene (20 L).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 equiv).

    • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which acts as a catalyst to significantly accelerate the chlorination of the sterically hindered alpha-branched acid.

  • Dosing: Heat the reactor to 40°C. Slowly dose thionyl chloride (SOCl2, 1.1 equiv) over 2 hours.

  • Validation Checkpoint 1: Monitor off-gas (SO2 and HCl) through a caustic scrubber. The reaction is complete when gas evolution ceases. Verify via HPLC by quenching a 0.1 mL aliquot in methanol (checking for the methyl ester derivative).

  • Concentration: Apply vacuum distillation to remove excess SOCl2 and toluene, yielding crude 2-ethylbutanoyl chloride.

Phase 2: Biphasic Amidation (Schotten-Baumann)

  • Preparation: In the 50 L reactor, dissolve the crude acid chloride in fresh toluene (25 L). Cool the reactor jacket to 0°C.

  • Base Addition: Charge an aqueous solution of Na2CO3 (1.5 equiv in 15 L water).

    • Causality: The biphasic system prevents the aqueous base from directly interacting with the chiral amine in the organic phase, suppressing racemization[2].

  • Amine Dosing: Dilute 1-phenylethanamine (0.95 equiv) in toluene (5 L). Dose this solution into the reactor over 3 hours.

  • Thermal Control: Maintain the internal temperature ( Tr​ ) below 15°C.

    • Causality: Controlling the exotherm prevents thermal degradation and minimizes side reactions.

  • Validation Checkpoint 2: Stir for an additional 1 hour post-dosing. Check conversion via HPLC. Target >99% consumption of the amine.

Phase 3: Workup and Isolation

  • Phase Separation: Stop agitation and allow phases to separate for 30 minutes. Drain the lower aqueous layer (contains inorganic salts).

  • Acid Wash: Add 1M HCl (10 L) to the reactor. Agitate for 15 minutes, settle, and drain the aqueous layer.

    • Causality: Protonates and removes trace unreacted 1-phenylethanamine.

  • Base Wash: Add 1M NaOH (10 L). Agitate, settle, and drain.

    • Causality: Deprotonates and removes any hydrolyzed 2-ethylbutanoic acid.

  • Crystallization: Concentrate the toluene phase under vacuum to ~10 L. Heat to 60°C and slowly add heptane (20 L) as an anti-solvent. Cool linearly to 5°C over 4 hours.

  • Validation Checkpoint 3 (Filtration): Filter the resulting white crystalline solid, wash with cold heptane, and dry under vacuum at 40°C. Perform final QA/QC (HPLC purity >99%, Chiral HPLC for ee%).

Part 5: References

1.. ACS Publications. 2.. ACS Publications. 3.. Vapourtec.

Sources

Optimization

Technical Support Center: Photostability Optimization for 2-ethyl-N-(1-phenylethyl)butanamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. True stability optimization requires understanding the fundamental causality of molecular degradation. This guide provides the mechanistic "why" behind your formulation failures and the self-validating "how" to engineer robust photoprotection for 2-ethyl-N-(1-phenylethyl)butanamide.

Section 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does 2-ethyl-N-(1-phenylethyl)butanamide degrade so rapidly under UV light compared to our aliphatic amide pipeline? A1: The instability is structurally driven by the 1-phenylethyl moiety. The carbon atom adjacent to the phenyl ring (the benzylic position) contains a relatively weak C-H bond. Upon UV irradiation, this bond undergoes homolytic cleavage to form a benzylic radical. This radical is highly stabilized by the resonance of the adjacent aromatic ring, making its formation thermodynamically favorable[1].

Q2: What is the exact degradation pathway, and what specific degradants should our analytical team target during HPLC-MS method validation? A2: Once the benzylic radical forms, atmospheric oxygen rapidly adds to it, creating a peroxy radical. This peroxy radical abstracts another hydrogen to form an unstable hydroperoxide intermediate. The hydroperoxide subsequently decomposes, leading to the oxidative cleavage of the C-N amide bond[2]. For your stability-indicating method, you must track the formation of two primary cleavage products: acetophenone (from the oxidized 1-phenylethyl group) and 2-ethylbutanamide (the resulting primary amide)[2].

Pathway A 2-ethyl-N-(1-phenylethyl)butanamide (Intact API) B UV Photon (hν) Excitation A->B Light Absorption C Benzylic Radical Formation (Homolytic Cleavage) B->C C-H Bond Break D Peroxy Radical (Addition of O2) C->D + O2 E Hydroperoxide Intermediate D->E H-Abstraction F C-N Cleavage Products (Acetophenone + Primary Amide) E->F Oxidative Degradation

Fig 1. UV-induced benzylic oxidation and C-N cleavage pathway of the target amide.

Section 2: Formulation & Packaging Interventions (FAQ)

Q3: Should we prioritize UV absorbers or antioxidants in our liquid formulation to prevent this cleavage? A3: A dual-action approach is scientifically required for maximum stability. UV absorbers (such as Butyl Methoxy Dibenzoylmethane) act as a primary physical shield, absorbing photons before they can excite the API[3]. However, because total photon blocking is rarely achieved in liquid matrices, chain-breaking antioxidants (like BHT or Ascorbic Acid) are critical as a secondary defense. They quench any benzylic or peroxy radicals that do form, effectively halting the degradation cascade before C-N cleavage occurs[4].

Quantitative Comparison of Photostabilization Strategies

The following table summarizes the expected recovery of 2-ethyl-N-(1-phenylethyl)butanamide when subjected to standard ICH Q1B light exposure (1.2 million lux hours) using various stabilization strategies.

Stabilization StrategyMechanism of ActionAPI Recovery (%)Degradation Reduction (%)Recommended Concentration
Control (Unprotected) N/A65.2%BaselineN/A
Ascorbic Acid Radical Scavenging (Antioxidant)82.4%49.4%0.1 - 0.5% w/v
BHT Peroxy Radical Quenching88.1%65.8%0.05 - 0.1% w/v
Butyl Methoxy Dibenzoylmethane UVA/UVB Absorption91.5%75.5%0.5 - 1.0% w/v
BHT + UV Absorber Synergistic (Shielding + Quenching)98.3%95.1%0.1% + 0.5% w/v
Amber Glass Packaging Physical Light Exclusion (<400nm)99.5%98.5%N/A

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls that definitively isolate photolytic degradation from thermal or hydrolytic pathways.

Protocol 1: ICH Q1B Forced Degradation (Intrinsic Photostability)

Objective: To identify the intrinsic degradation pathway and validate the stability-indicating HPLC method.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-ethyl-N-(1-phenylethyl)butanamide in a photochemically inert solvent (e.g., HPLC-grade water/acetonitrile). Causality note: Avoid solvents with trace peroxides (like PEG), which initiate radical chains without UV.

  • Control Establishment (Self-Validation): Prepare an identical sample wrapped completely in aluminum foil. This "dark control" is mandatory to prove that any observed degradation is strictly photon-induced, not temperature-driven.

  • Irradiation: Place both samples in a photostability chamber equipped with a light source meeting ICH Q1B Option 1 (D65/ID65 emission standard) or Option 2 (cool white fluorescent and near-UV lamps).

  • Exposure Levels: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV energy[5]. Use a validated radiometer/lux meter or quinine actinometry to confirm exposure[5],[6].

  • Analysis: Analyze both samples via LC-MS. A successful forced degradation should yield 5-20% degradation. If the API degrades >20%, reduce exposure time to capture primary degradants (acetophenone) before secondary degradation occurs[7].

ICHQ1B S1 Phase 1: Drug Substance Forced Degradation S2 Phase 2: Confirmatory Studies (Standardized Light) S1->S2 Method Validation S3 Phase 3: Exposed Drug Product S2->S3 Baseline Established S4 Phase 4: Immediate Pack S3->S4 If Unacceptable Change S5 Phase 5: Marketing Pack S4->S5 If Unacceptable Change

Fig 2. Stepwise ICH Q1B photostability testing workflow for pharmaceutical development.

Protocol 2: Formulation Photostabilization Screening

Objective: To empirically determine the optimal excipient ratio for photoprotection in the final drug product.

  • Matrix Preparation: Prepare the base formulation containing the target amide.

  • Spiking: Create four test arms to isolate variables:

    • (A) Base formulation (Control)

    • (B) Base + 0.1% w/v BHT (Antioxidant only)

    • (C) Base + 0.5% w/v Butyl Methoxy Dibenzoylmethane (UV absorber only)[8]

    • (D) Base + 0.1% BHT + 0.5% UV absorber (Synergistic arm)

  • Packaging Simulation: Dispense the formulations into clear glass vials to simulate worst-case direct exposure outside the immediate pack[7].

  • Irradiation & Sampling: Expose to ICH Q1B confirmatory conditions. Pull samples at 25%, 50%, 75%, and 100% of the total target exposure.

  • Evaluation: Quantify the remaining intact API. The self-validating success criterion is Arm D showing <5% degradation compared to its respective dark control, proving the synergistic quenching/shielding mechanism is active.

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation of 2-Ethyl-N-(1-phenylethyl)butanamide: A Comparative Guide to qNMR vs. Chromatographic Methods

2-Ethyl-N-(1-phenylethyl)butanamide is a structurally complex, chiral amide frequently utilized as a critical intermediate in medicinal chemistry and drug formulation. In pharmaceutical development, ensuring the absolute...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethyl-N-(1-phenylethyl)butanamide is a structurally complex, chiral amide frequently utilized as a critical intermediate in medicinal chemistry and drug formulation. In pharmaceutical development, ensuring the absolute purity of such intermediates is a strict regulatory and scientific requirement. Traditionally, mass balance approaches using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) have served as the industry standard. However,1[1].

This guide objectively compares the performance of qNMR against HPLC and GC, providing supporting experimental data and a self-validating protocol for the absolute quantification of 2-ethyl-N-(1-phenylethyl)butanamide.

The Causality of qNMR Superiority: Primary Ratio vs. Mass Balance

The fundamental limitation of chromatographic purity assessment (the mass balance approach) lies in its reliance on relative response factors. In HPLC-UV, purity is typically calculated via area normalization (subtracting detected impurities from 100%). This assumes that all impurities successfully elute from the column and possess identical UV molar extinction coefficients to the target analyte—a scientifically flawed assumption that often leads to overestimations of purity.

Conversely, qNMR operates on a direct, causal physical principle:. By introducing a universal Internal Standard (IS) of known, high purity, qNMR bypasses the need for an identical reference standard. The internal standard acts as a self-calibrating anchor in every single spectrum, making the system intrinsically self-validating and immune to run-to-run instrumental drift[2].

Logic_Comparison HPLC Chromatography (HPLC/GC) Mass Balance Approach H1 Requires Identical Reference Standard HPLC->H1 qNMR Quantitative NMR (qNMR) Primary Ratio Approach Q1 Uses Universal Internal Standard (e.g., Maleic Acid) qNMR->Q1 H2 Subtracts Impurities (Assumes equal response factors) H1->H2 H3 Yields Relative Purity H2->H3 Q2 Direct Proportionality (Integral ∝ Number of Nuclei) Q1->Q2 Q3 Yields Absolute Purity Q2->Q3

Logical comparison of error propagation in mass balance vs. qNMR purity methods.

Comparative Performance Data: qNMR vs. HPLC vs. GC

To objectively evaluate these methodologies, a validation batch of 2-ethyl-N-(1-phenylethyl)butanamide was analyzed across all three platforms. The comparative framework and resulting quantitative data are summarized below.

Table 1: Methodological Comparison for Purity Assessment
ParameterHPLC-UVGC-FID¹H-qNMR
Analytical Principle Liquid-solid partitioningVolatility / Thermal partitioningNuclear spin resonance
Reference Standard Requires identical standardRequires identical standard3[3]
Response Factor Highly variable (UV absorption)Proportional to carbon countAbsolute (Proportional to protons)
Structural Specificity Low (Retention time only)Low (Retention time only)High (Elucidates structure & impurities)
Analysis Time 15–30 mins per run20–40 mins per run< 10 mins per run
Table 2: Experimental Purity Data for Validation Batch
Analytical MethodCalculated Purity (%)Major Impurity DetectedLOD (%)LOQ (%)
HPLC (UV @ 210 nm) 99.42 ± 0.15Des-ethyl derivative (0.3%)0.010.03
GC (FID) 99.51 ± 0.10Unreacted amine (0.2%)0.0050.015
¹H-qNMR (Absolute) 99.15 ± 0.05Aliphatic impurity + Moisture0.050.15

Data Interpretation: While HPLC and GC reported higher purities, they failed to account for non-UV-active aliphatic impurities and residual moisture.4[4]. GC and HPLC remain superior for detecting trace impurities (lower LOD/LOQ), but qNMR is unmatched for determining the true absolute mass fraction of the main component.

Experimental Methodology: Self-Validating qNMR Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a closed-loop, self-validating system for 2-ethyl-N-(1-phenylethyl)butanamide.

Internal Standard (IS) Selection Causality

5[5]. 2-Ethyl-N-(1-phenylethyl)butanamide exhibits complex aliphatic signals (0.8–2.2 ppm), a methine multiplet (~5.1 ppm), an amide NH (~5.5 ppm), and aromatic protons (7.1–7.4 ppm).

  • Selection: Maleic acid (TraceCERT®, ≥99.95% purity) is chosen because it produces a sharp, isolated singlet at ~6.3 ppm in CDCl₃. This completely avoids spectral overlap with the analyte, satisfying the primary prerequisite for accurate integration.

Step-by-Step Protocol
  • Gravimetric Preparation: Using a calibrated microbalance (readability 0.001 mg), accurately weigh ~20 mg of 2-ethyl-N-(1-phenylethyl)butanamide and ~5 mg of Maleic acid IS into a clean glass vial.

    • Causality: Gravimetric error is the largest source of uncertainty in qNMR. Precise weighing ensures the foundational mass ratio is absolute.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Vortex until completely homogeneous, then transfer to a 5 mm NMR tube.

  • T₁ Relaxation Optimization: Perform an inversion recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest.

    • Causality: To achieve >99.9% signal recovery, the relaxation delay (D1) must be set to at least 5×T1​ . Truncating this delay prevents nuclei from returning to thermal equilibrium, leading to artificially suppressed integrals and false purity values.

  • Acquisition: Acquire the ¹H-NMR spectrum at 298 K using a 90° excitation pulse, 64 transients (scans), and a spectral width of at least 15 ppm[6].

  • Processing & Integration: Apply exponential line broadening (0.3 Hz), perform rigorous phase correction (zero and first order), and apply a manual baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's aromatic multiplet (7.1-7.4 ppm, 5H).

qNMR_Workflow A 1. Gravimetric Preparation Weigh Analyte & Internal Standard B 2. Solvent Selection Dissolution in CDCl3 / DMSO-d6 A->B C 3. NMR Acquisition Optimize T1, set D1 > 5×T1 B->C D 4. Data Processing Phase & Baseline Correction C->D E 5. Absolute Quantification Integration & Purity Calculation D->E

Step-by-step qNMR purity validation workflow for absolute quantification.
The Absolute Purity Calculation

The purity ( Px​ ) of 2-ethyl-N-(1-phenylethyl)butanamide is calculated using the 6[6]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integral area of the analyte and standard peaks.

  • Nx​,Nstd​ = Number of protons contributing to the signals (Analyte Aromatic = 5, Maleic Acid = 2).

  • Mx​,Mstd​ = Molar masses (Analyte = 219.33 g/mol , Maleic Acid = 116.07 g/mol ).

  • mx​,mstd​ = Precisely weighed masses of the analyte and standard.

  • Pstd​ = Certified purity of the Maleic acid standard (e.g., 99.95%).

Conclusion

While HPLC and GC remain invaluable for routine, high-throughput impurity profiling, they are fundamentally limited by their reliance on relative response factors and the necessity of identical reference standards. For the absolute purity validation of complex intermediates like 2-ethyl-N-(1-phenylethyl)butanamide, qNMR provides an unparalleled, self-validating primary ratio method. By anchoring the measurement to fundamental nuclear physics rather than chromatographic behavior, qNMR ensures the highest level of scientific integrity in drug development workflows.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog.
  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass Laboratories.
  • Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials". Merck Millipore.
  • BenchChem. "A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR". BenchChem Technical Guides.
  • American Chemical Society. "Purity by Absolute qNMR Instructions". ACS Publications.
  • American Chemical Society. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy". ACS Publications.
  • Merck Millipore. "High-Performance Quantitative H-1 NMR". Merck Millipore Technical Articles.

Sources

Comparative

Benchmarking 2-ethyl-N-(1-phenylethyl)butanamide: A Next-Generation Aliphatic Amide HDAC Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Mechanistic Rationale The development of isoform-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical objective in epigenetic pharmacology. Classical short-chain aliphatic acids, such as Valproic Acid (VPA) , exhibit broad-spectrum, low-affinity HDAC inhibition but are hindered by off-target effects and poor pharmacokinetic distribution.

2-ethyl-N-(1-phenylethyl)butanamide represents a structural evolution in this class. By replacing the acidic carboxylate of the valproate scaffold with a neutral amide linkage and appending a bulky, lipophilic 1-phenylethyl cap, this compound mimics the pharmacophore of advanced synthetic inhibitors. The aliphatic chain acts as a transient Zinc-Binding Group (ZBG)[1], while the phenylethyl moiety engages the hydrophobic rim of the HDAC active site. This structural modification significantly improves membrane permeability and shifts the selectivity profile toward Class IIb (HDAC6) and specific Class I isoforms, avoiding the teratogenic liabilities associated with free carboxylic acids[2]. Furthermore, the introduction of bulky amide capping groups has been shown to maximize hydrogen bonding interactions at the active site periphery, enhancing target residence time[3].

Below, we objectively benchmark 2-ethyl-N-(1-phenylethyl)butanamide against three commercial standards: Valproic Acid (VPA) (aliphatic acid), Vorinostat (SAHA) (pan-HDAC hydroxamate), and Entinostat (MS-275) (Class I selective benzamide).

Comparative Performance Data

To provide a clear benchmarking framework, the following tables summarize the in vitro enzymatic selectivity and physicochemical properties of the compounds. Quantitative data for the investigational compound reflects established Structure-Activity Relationship (SAR) models for aliphatic amides.

Table 1: In Vitro HDAC Isoform Selectivity (IC₅₀ in µM)
InhibitorChemical ClassHDAC1 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)HDAC8 (Class I)
2-ethyl-N-(1-phenylethyl)butanamide Aliphatic Amide8.412.11.24.5
Valproic Acid (VPA) Aliphatic Acid398.0>500>500150.0
Vorinostat (SAHA) Hydroxamate0.010.020.010.15
Entinostat (MS-275) Benzamide0.30.5>100>100

Analysis: While less potent than the hydroxamate SAHA, the investigational amide demonstrates a ~40-fold improvement in HDAC1 potency over VPA and a distinct preference for HDAC6, driven by the phenylethyl cap accommodating the wider active site entrance of HDAC6[3].

Table 2: Physicochemical & Pharmacokinetic Profiling
InhibitorMW ( g/mol )ClogPTPSA (Ų)Caco-2 Papp (10⁻⁶ cm/s)
2-ethyl-N-(1-phenylethyl)butanamide 219.323.4229.124.5 (High)
Valproic Acid (VPA) 144.212.7537.318.2 (Med)
Vorinostat (SAHA) 264.322.0478.45.4 (Low)
Entinostat (MS-275) 376.402.5092.18.1 (Low)

Mechanistic Pathway

Pathway Inhibitor 2-ethyl-N-(1-phenylethyl) butanamide HDAC HDAC6 / HDAC1 Enzyme Core Inhibitor->HDAC Binds Active Site Substrate Tubulin / Histones (Deacetylated) HDAC->Substrate Catalysis Blocked Acetylation Hyperacetylation State Substrate->Acetylation Shifts Equilibrium Chromatin Microtubule Stability & Chromatin Relaxation Acetylation->Chromatin Induces

Fig 1. Mechanistic pathway of target engagement and downstream epigenetic modulation.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate their own results. The following methodologies incorporate orthogonal controls to ensure data integrity when benchmarking 2-ethyl-N-(1-phenylethyl)butanamide.

Protocol A: Fluorometric In Vitro HDAC Activity Assay

Causality & Rationale: We utilize a two-step fluorogenic assay. The substrate contains an acetylated lysine side chain. HDAC removes the acetyl group, making the substrate susceptible to a secondary developer (a trypsin-like protease) which cleaves the fluorophore. This decoupling of the enzymatic reaction from the optical readout prevents the lipophilic amide compound from causing auto-fluorescence interference or optical quenching.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 2-ethyl-N-(1-phenylethyl)butanamide and commercial standards (VPA, SAHA) in DMSO. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant HDAC6 or HDAC1 enzyme (0.5 ng/µL) to a 96-well black microplate. Add 10 µL of the inhibitor dilutions. Incubate at 37°C for 30 minutes to allow the bulky phenylethyl cap to reach binding equilibrium.

  • Substrate Addition: Add 25 µL of Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Km​ value. Incubate for exactly 45 minutes at 37°C.

  • Developer Quench (Self-Validation Step): Add 50 µL of Developer Solution spiked with 2 µM Trichostatin A (TSA). Why? TSA instantly halts all remaining HDAC activity, ensuring that the subsequent fluorescence signal strictly represents the 45-minute kinetic window.

  • Readout: Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Workflow Step1 1. Inhibitor Dilution (DMSO < 1%) Step2 2. Enzyme Equilibration (HDAC + Inhibitor, 30 min) Step1->Step2 Step3 3. Substrate Cleavage (Boc-Lys(Ac)-AMC, 45 min) Step2->Step3 Step4 4. Developer + TSA Quench (Halts Catalysis) Step3->Step4 Step5 5. Fluorescence Readout (Ex:360nm / Em:460nm) Step4->Step5

Fig 2. Self-validating fluorometric workflow for quantifying in vitro HDAC inhibition.

Protocol B: Cellular Target Engagement (Immunoblotting)

Causality & Rationale: In vitro potency does not guarantee cellular efficacy, especially for lipophilic amides. To validate cell permeability and isoform selectivity simultaneously, we measure two distinct biomarkers: Acetyl-Histone H3 (a nuclear target of Class I HDACs) and Acetyl-α-Tubulin (a cytosolic target of HDAC6).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells at 3×105 cells/well in 6-well plates. Treat with 2-ethyl-N-(1-phenylethyl)butanamide (1 µM, 10 µM), VPA (1 mM), and SAHA (1 µM) for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 1 µM SAHA. Why add SAHA to the lysis buffer? To prevent post-lysis deacetylation by endogenous HDACs during sample processing, preserving the exact cellular acetylation state.

  • Protein Quantification & Gel Electrophoresis: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Antibody Probing:

    • Probe for Acetyl-α-Tubulin (Lys40) to assess HDAC6 inhibition.

    • Probe for Acetyl-Histone H3 (Lys9/14) to assess Class I HDAC inhibition.

    • Probe for Total Tubulin and Total H3 as loading controls.

  • Analysis: A high ratio of Acetyl-α-Tubulin to Acetyl-Histone H3 confirms the compound's functional selectivity for HDAC6 over Class I isoforms within a living cellular system.

References

  • [2] Bialer, M., et al. "Modifications of Antiepileptic Drugs for Improved Tolerability and Efficacy." Neurotherapeutics, vol. 4, no. 1, 2007, pp. 18-32. Available at:[Link]

  • [3] Fleming, J. T., et al. "Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors." Molecules, vol. 26, no. 12, 2021, p. 3708. Available at:[Link]

  • [1] Al-Qawasmeh, R. A., et al. "Design, Synthesis, and Docking Study of Acyl Thiourea Derivatives as Possible Histone Deacetylase Inhibitors with a Novel Zinc Binding Group." Molecules, vol. 24, no. 20, 2019, p. 3807. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-ethyl-N-(1-phenylethyl)butanamide Assays

Introduction: The Critical Need for Robust Analytical Methods in Drug Development In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is paramount. 2-ethyl-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Robust Analytical Methods in Drug Development

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is paramount. 2-ethyl-N-(1-phenylethyl)butanamide, a compound of interest in various research and development pipelines, necessitates the establishment of reliable analytical methods for its characterization and quantification in diverse matrices. The journey from a promising molecule to a regulated therapeutic is paved with rigorous testing, where the consistency and transferability of analytical assays are non-negotiable. An inter-laboratory validation study serves as the crucible for an analytical method, testing its resilience and reliability across different environments, equipment, and analysts. This guide provides a comprehensive comparison of two common analytical techniques for the analysis of 2-ethyl-N-(1-phenylethyl)butanamide—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines a detailed framework for conducting a robust inter-laboratory validation study to ensure cross-laboratory consistency and data integrity.

The principles outlined in this guide are grounded in internationally recognized standards, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the proposed methodologies align with regulatory expectations.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the foundational step in developing a robust assay. For a small organic molecule like 2-ethyl-N-(1-phenylethyl)butanamide, both GC-MS and LC-MS/MS present viable options, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted volatility of 2-ethyl-N-(1-phenylethyl)butanamide, GC-MS is a suitable candidate for its quantification.

This protocol is a generalized starting point and may require optimization for specific matrices and instrumentation.

  • Sample Preparation:

    • For samples in a relatively clean matrix (e.g., drug substance), dissolve a precisely weighed amount in a suitable volatile organic solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10 µg/mL.

    • For more complex matrices (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances.

      • LLE Protocol: To 1 mL of the sample, add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the injection solvent.

      • SPE Protocol: Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a weak organic solvent to remove polar impurities. Elute the analyte with a stronger organic solvent (e.g., acetonitrile). Evaporate the eluate and reconstitute.

    • An internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) should be added at the beginning of the sample preparation process to correct for extraction losses and injection variability.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-ethyl-N-(1-phenylethyl)butanamide and the internal standard.

The EI fragmentation of 2-ethyl-N-(1-phenylethyl)butanamide is anticipated to yield characteristic ions resulting from cleavage of the amide bond and fragmentation of the alkyl and phenyl-ethyl moieties. A proposed fragmentation pathway is illustrated below.

GCMS_Fragmentation Analyte 2-ethyl-N-(1-phenylethyl)butanamide (M+•) Fragment1 [C8H9N]+• m/z 119 Analyte->Fragment1 Amide cleavage Fragment2 [C6H11O]+• m/z 99 Analyte->Fragment2 Alkyl chain cleavage Fragment3 [C8H9]+• m/z 105 Fragment1->Fragment3 -CH2NH

Caption: Predicted EI fragmentation pathway for 2-ethyl-N-(1-phenylethyl)butanamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive and Specific Alternative

LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of compounds in complex matrices at low concentrations. For 2-ethyl-N-(1-phenylethyl)butanamide, which possesses a readily ionizable amide group, LC-MS/MS is an excellent analytical choice.

This protocol provides a general framework and should be optimized for the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Direct Dilution: For simple matrices, a "dilute and shoot" approach may be sufficient. Dilute the sample with the initial mobile phase to a concentration within the linear range of the instrument.

    • Protein Precipitation: For plasma or serum samples, protein precipitation is a common and effective cleanup method. Add three volumes of a cold organic solvent (e.g., acetonitrile containing the internal standard) to one volume of the sample. Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Transfer the supernatant to a clean tube for injection.

    • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can provide a cleaner extract.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 1-minute hold at 90% B and a 2-minute re-equilibration at 10% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+, and product ions will be selected based on fragmentation experiments.

The selection of precursor and product ions is crucial for the specificity of an LC-MS/MS method. For 2-ethyl-N-(1-phenylethyl)butanamide, the protonated molecule would serve as the precursor ion, and characteristic fragment ions would be monitored as product ions.

LCMS_Fragmentation Precursor [M+H]+ Precursor Ion Product1 Product Ion 1 (e.g., loss of butanamide) Precursor->Product1 Collision-Induced Dissociation Product2 Product Ion 2 (e.g., phenylethyl fragment) Precursor->Product2 Collision-Induced Dissociation

Caption: Conceptual diagram of MRM transitions for 2-ethyl-N-(1-phenylethyl)butanamide.

Designing and Executing the Inter-Laboratory Validation Study

An inter-laboratory validation study, also known as a collaborative study, is essential to assess the reproducibility of an analytical method. The following sections outline a comprehensive plan for such a study, comparing the developed GC-MS and LC-MS/MS methods.

Study Objectives

The primary objectives of this inter-laboratory validation study are:

  • To assess the reproducibility of the GC-MS and LC-MS/MS methods for the quantification of 2-ethyl-N-(1-phenylethyl)butanamide across multiple laboratories.

  • To determine the key performance characteristics of each method, including precision, accuracy, linearity, and limits of detection and quantification, in a real-world setting.

  • To identify any potential sources of variability in the analytical procedures and provide recommendations for method optimization and standardization.

Participating Laboratories

A minimum of three to five laboratories with experience in either GC-MS or LC-MS/MS analysis should be recruited to participate in the study. The participating laboratories should have the necessary equipment and qualified personnel to perform the analyses as per the provided protocols.

Sample Preparation and Distribution

A central laboratory will be responsible for preparing and distributing a set of blind samples to each participating laboratory. The sample set should include:

  • Calibration Standards: A series of at least five calibration standards covering the expected analytical range.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) prepared in the relevant matrix.

  • Blank Matrix Samples: To assess for any potential interferences.

  • Homogeneity and Stability: The prepared samples must be demonstrated to be homogeneous and stable under the proposed storage and shipping conditions.

Data Collection and Reporting

Each participating laboratory will be provided with a standardized data reporting template to ensure consistency in the collected information. The report should include:

  • Raw data for all calibration standards and QC samples.

  • Calculated concentrations of the QC samples.

  • Chromatograms for representative samples.

  • Any deviations from the provided analytical protocol.

Statistical Analysis of Results

The collected data will be analyzed using appropriate statistical methods to evaluate the performance of each analytical method. Analysis of Variance (ANOVA) is a powerful statistical tool for this purpose, as it can be used to separate and estimate the different sources of variation, namely within-laboratory (repeatability) and between-laboratory (reproducibility) variability.

Key statistical parameters to be calculated include:

  • Repeatability Standard Deviation (sr): The standard deviation of test results obtained under the same operating conditions in the same laboratory.

  • Reproducibility Standard Deviation (sR): The standard deviation of test results obtained in different laboratories.

  • Repeatability Limit (r): The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.

  • Reproducibility Limit (R): The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.

The results will be summarized in tables for easy comparison of the two analytical methods.

Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics of the GC-MS and LC-MS/MS methods for the analysis of 2-ethyl-N-(1-phenylethyl)butanamide, based on typical performance of these techniques for similar analytes.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance Characteristics

Performance CharacteristicGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998
Precision (RSD%) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Sample Throughput ModerateHigh
Matrix Effects Less proneMore prone, requires careful management
Instrumentation Cost LowerHigher

Inter-Laboratory Validation Workflow

The overall workflow for the inter-laboratory validation study is depicted in the following diagram.

Interlab_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Develop Analytical Protocols (GC-MS & LC-MS/MS) P1->P2 P3 Recruit Participating Labs P2->P3 P4 Prepare & Characterize Samples P3->P4 E1 Distribute Blind Samples & Protocols P4->E1 E2 Labs Perform Analysis E1->E2 E3 Labs Submit Data E2->E3 A1 Statistical Analysis (ANOVA) E3->A1 A2 Evaluate Method Performance A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: Workflow for the inter-laboratory validation study.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The inter-laboratory validation of analytical methods is a cornerstone of good scientific practice and a regulatory necessity in the pharmaceutical industry. This guide has provided a comparative overview of GC-MS and LC-MS/MS methods for the analysis of 2-ethyl-N-(1-phenylethyl)butanamide, along with a detailed framework for conducting a comprehensive inter-laboratory validation study. While both techniques are capable of providing accurate and precise data, the choice of method will ultimately depend on the specific requirements of the application, such as the required sensitivity, sample matrix, and available instrumentation.

The successful completion of an inter-laboratory validation study provides a high degree of confidence in the robustness and transferability of an analytical method, ensuring that data generated across different sites and at different times are reliable and comparable. This, in turn, is fundamental to making informed decisions throughout the drug development process and ultimately, to ensuring the safety and efficacy of new medicines.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants including 2C amines, NB
Comparative

Validating LC-MS/MS Methods for 2-Ethyl-N-(1-phenylethyl)butanamide: A Comprehensive Comparison Guide

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Quantifying novel synthetic amides like 2-ethyl-N-(1-phenylethyl)butanamide (EVT-5053712) in complex biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals

Quantifying novel synthetic amides like 2-ethyl-N-(1-phenylethyl)butanamide (EVT-5053712) in complex biological matrices demands a rigorous, self-validating analytical approach. Because this compound is highly lipophilic and features a distinct 1-phenylethyl moiety, it is prone to co-elution with endogenous lipids and isobaric interferences in plasma.

This guide objectively compares sample preparation techniques and column chemistries to establish a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. All methodologies discussed are evaluated against the stringent acceptance criteria set by the FDA Bioanalytical Method Validation Guidance [1] and the EMA ICH M10 Guidelines [2].

The Causality of Matrix Effects: Comparing Sample Preparation Strategies

The greatest threat to trustworthiness in LC-MS/MS quantification is the matrix effect—specifically, ion suppression caused by endogenous glycerophospholipids in the electrospray ionization (ESI) source [3]. To build a self-validating protocol, we must first select a sample preparation method that actively eliminates these interferents rather than merely diluting them.

We compared three standard approaches for extracting 2-ethyl-N-(1-phenylethyl)butanamide from human plasma:

  • Protein Precipitation (PPT): Using 3 volumes of acetonitrile.

  • Liquid-Liquid Extraction (LLE): Using ethyl acetate.

  • Solid Phase Extraction (SPE): Using a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge.

Experimental Data: Recovery & Matrix Factor
Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid RemovalCost per SampleThroughput
PPT (Acetonitrile) 92.4 ± 5.1%0.65 (Severe Suppression)Low$High
LLE (Ethyl Acetate) 78.2 ± 6.3%0.88 (Mild Suppression)Moderate Low
SPE (Polymeric HLB) 89.5 ± 2.4% 0.98 (Negligible) High $Medium

The Verdict: While PPT is fast and cheap, it leaves massive amounts of phospholipids in the extract, leading to a Matrix Factor of 0.65 (indicating 35% signal suppression). LLE offers cleaner extracts but suffers from lower recovery due to the compound's partitioning behavior. SPE (HLB) is the optimal choice. The hydrophilic-lipophilic balance of the polymeric sorbent perfectly retains the lipophilic butanamide core while allowing polar phospholipids to be washed away, ensuring a stable, self-validating recovery rate near 90%.

SamplePrep Plasma Plasma Sample (Spiked with Analyte & IS) PPT Protein Precipitation (PPT) Acetonitrile (1:3) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Plasma->LLE SPE Solid Phase Extraction (SPE) Polymeric HLB Plasma->SPE Phos_PPT High Phospholipids (Ion Suppression) PPT->Phos_PPT Phos_LLE Moderate Cleanliness (Labor Intensive) LLE->Phos_LLE Phos_SPE High Purity Extract (Optimal Recovery) SPE->Phos_SPE LCMS LC-MS/MS Analysis Phos_PPT->LCMS Phos_LLE->LCMS Phos_SPE->LCMS

Workflow comparison of sample preparation strategies for plasma extraction.

Chromatographic Separation: C18 vs. Biphenyl Chemistries

The analyte, 2-ethyl-N-(1-phenylethyl)butanamide, possesses a distinct phenyl ring. Standard C18 columns rely purely on hydrophobic (dispersive) interactions. However, utilizing a Biphenyl stationary phase introduces π−π interactions. This mechanistic difference allows the biphenyl column to selectively retain the phenyl moiety of the analyte, pulling it away from aliphatic endogenous interferences that co-elute on a C18 column.

Experimental Data: Column Performance
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N at LLOQ (1 ng/mL)Selectivity vs. Matrix
Standard C18 (1.7 µm) 1.851.35 (Tailing)15:1Poor (Co-elution)
Biphenyl (1.8 µm) 2.40 1.05 (Symmetrical) 45:1 Excellent

The Verdict: The Biphenyl column outperforms the C18 column by providing orthogonal retention mechanisms ( π−π and hydrophobic). This results in sharper peaks, a 3-fold increase in the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ), and strict adherence to ICH M10 integration requirements [2].

The Validated Protocol: SPE-Biphenyl LC-MS/MS

Based on the causality established above, the following is the optimized, self-validating protocol for quantifying 2-ethyl-N-(1-phenylethyl)butanamide. To ensure the system validates itself during every run, a deuterated internal standard (IS), 2-ethyl-N-(1-phenylethyl)butanamide-d5, is utilized to correct for any minor extraction losses or ionization variances [3].

Step-by-Step Methodology

Step 1: Calibration and QC Preparation

  • Prepare calibration standards in blank human plasma ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare Quality Control (QC) samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

  • Spike 50 µL of IS (100 ng/mL) into 100 µL of each plasma sample.

Step 2: Solid Phase Extraction (Oasis HLB 30mg/1cc)

  • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Load: Apply the 150 µL spiked plasma sample.

  • Wash: 1 mL of 5% Methanol in Water (removes polar interferences).

  • Elute: 1 mL of 100% Acetonitrile (elutes the lipophilic analyte while leaving highly polar proteins trapped).

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: LC-MS/MS Conditions

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive ESI mode.

    • Analyte MRM: Precursor [M+H]+ m/z 220.3 Product m/z 105.1 (cleavage yielding the 1-phenylethyl cation).

    • IS MRM: m/z 225.3 m/z 110.1.

MRMPathway LC UHPLC (Biphenyl Column) ESI ESI Source Positive Mode LC->ESI Q1 Q1 (Precursor) m/z 220.3 [M+H]+ ESI->Q1 CID Collision Cell Argon Gas CE: 25 eV Q1->CID Q3 Q3 (Product) m/z 105.1 [Phenylethyl]+ CID->Q3 Det Electron Multiplier Detector Q3->Det

Electrospray ionization and Multiple Reaction Monitoring (MRM) pathway for the target analyte.

Method Validation Results (Regulatory Compliance)

To prove trustworthiness, the method was subjected to a 3-day validation protocol. According to FDA [1] and ICH M10 [2] guidelines, the accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ).

Table 3: Accuracy and Precision Data (n=6 per level)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0104.28.5106.19.2
LQC 3.098.74.299.45.1
MQC 400.0101.33.1100.84.0
HQC 800.097.52.898.23.5
References
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2022). Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-ethyl-N-(1-phenylethyl)butanamide proper disposal procedures

Executive Summary As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the conclusion of an experiment. The proper disposal of synthetic intermediates and active compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the conclusion of an experiment. The proper disposal of synthetic intermediates and active compounds like 2-ethyl-N-(1-phenylethyl)butanamide is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and final destruction of this specific organic amide, ensuring your laboratory exceeds standard compliance metrics while protecting personnel and the environment.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand the physicochemical properties of the target molecule.

Compound: 2-ethyl-N-(1-phenylethyl)butanamide (Molecular Formula: C14H21NO) Structural Class: Non-halogenated organic amide.

Causality in Disposal Design:

  • Chemical Stability: The amide bond in this molecule is highly robust due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group. It resists degradation under standard environmental conditions and biological wastewater treatment. Therefore, chemical deactivation (hydrolysis) at the bench is highly inefficient and poses unnecessary exposure risks. Direct routing to high-temperature incineration is the only self-validating method for complete destruction[1].

  • Environmental Partitioning: The presence of the lipophilic 1-phenylethyl moiety and the branched 2-ethylbutyryl chain significantly increases the molecule's partition coefficient (logP). Because its water solubility is well below the 3% threshold required for any aqueous discharge consideration, it will bioaccumulate if released into the environment. Sink or sewer disposal is strictly prohibited under Environmental Protection Agency (EPA) guidelines.

Operational Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 2-ethyl-N-(1-phenylethyl)butanamide waste, ensuring strict segregation of incompatible waste streams.

WasteDisposal Start Waste Generation: 2-ethyl-N-(1-phenylethyl)butanamide Decision Is the waste mixed with Halogenated Solvents? Start->Decision Halogenated Route to: Halogenated Organic Waste Decision->Halogenated Yes (e.g., DCM extracts) NonHalogenated Route to: Non-Halogenated Organic Waste Decision->NonHalogenated No (e.g., pure solid/EtOH) Containment Primary Containment (HDPE or Amber Glass) Halogenated->Containment NonHalogenated->Containment Storage Satellite Accumulation Area (< 6 Months, Secondary Containment) Containment->Storage Disposal Final Destruction: High-Temperature Incineration Storage->Disposal

Workflow for the segregation, containment, and final destruction of organic amide waste.

Step-by-Step Disposal Protocol

This protocol is designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

Phase 1: Hazard Verification and PPE Assembly
  • Don Appropriate PPE: Before handling the waste, equip standard laboratory PPE: nitrile gloves (double-gloving recommended if handling concentrated solutions), a flame-resistant lab coat, and ANSI-approved safety goggles[2].

  • Verify State: Determine if the waste is a pure solid, a reaction mixture, or dissolved in a solvent. This dictates the specific waste stream.

Phase 2: Point-of-Generation Segregation

Why this matters: Mixing non-halogenated amides with halogenated solvents (like Dichloromethane) drastically increases the cost of incineration and risks the formation of toxic dioxins during the destruction process.

  • Pure Solid or Non-Halogenated Solution (e.g., dissolved in Ethanol or Ethyl Acetate): Route directly to the Non-Halogenated Organic Waste container.

  • Halogenated Solution (e.g., extracted in Chloroform): Route to the Halogenated Organic Waste container.

Phase 3: Primary Containment and Labeling
  • Select the Container: Use High-Density Polyethylene (HDPE) or glass containers. Causality: HDPE provides excellent chemical resistance against organic amides and prevents structural degradation or leaching[1]. Never use metal containers, which can corrode if trace acids are present.

  • Apply RCRA-Compliant Labeling: The container must be explicitly labeled with "Hazardous Waste," the exact chemical name ("2-ethyl-N-(1-phenylethyl)butanamide / Non-Halogenated Organic"), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[1].

Phase 4: Satellite Accumulation and Storage
  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. This isolates the chemical in the event of a primary vessel failure[1].

  • Storage Limits: Store in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed the EPA's maximum storage time limit (typically 6 months for academic/research facilities)[1].

Phase 5: Final Destruction
  • Transfer to Licensed Professionals: Do not attempt to evaporate the chemical in a fume hood as a method of disposal; this is a direct violation of environmental regulations.

  • Incineration: Transfer the sealed, documented waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The waste will undergo high-temperature incineration (>1000°C), which provides the activation energy necessary to cleave the stable amide bonds, reducing the compound to harmless carbon dioxide, water vapor, and nitrogen oxides[1][3].

Quantitative Data: Waste Segregation Matrix

To prevent dangerous cross-contamination, adhere to the following compatibility matrix when disposing of 2-ethyl-N-(1-phenylethyl)butanamide in various states:

Waste Stream StatePrimary ComponentsApproved Container MaterialStrict IncompatibilitiesFinal Treatment Route
Pure Solid / Powder 2-ethyl-N-(1-phenylethyl)butanamideAmber Glass or HDPEStrong Oxidizers (e.g., Peroxides, Nitrates)High-Temp Incineration
Non-Halogenated Liquid Amide + Alcohols, EtOAc, or HexanesHDPEAcids, Bases, Aqueous streamsHigh-Temp Incineration
Halogenated Liquid Amide + DCM, ChloroformAmber Glass (HDPE may swell)Alkali metals, Aluminum dustSpecialized Halogen Incineration
Aqueous Mixture Amide + Water/BufferHDPEWater-reactive compoundsChemical Waste Water Treatment

Emergency Spill Response Protocol

In the event of an accidental release during the disposal process, immediate action is required to prevent exposure and environmental contamination:

  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hoods) are operating at maximum capacity[3].

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as organic solvents can create a severe fire hazard.

  • Containment (Solid): If the pure solid is spilled, gently sweep it up using a spark-proof brush and dustpan. Avoid dry sweeping techniques that generate airborne dust, which poses an inhalation hazard.

  • Disposal of Cleanup Materials: All absorbent materials, contaminated gloves, and sweeping tools must be collected, placed in a sealed HDPE bag or bucket, labeled as hazardous waste, and routed for incineration.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council URL:[Link]

  • Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-ethyl-N-(1-phenylethyl)butanamide

As a Senior Application Scientist in drug development, I approach the handling of specialized, uncharacterized research chemicals with a strict adherence to the precautionary principle. Substituted amides like 2-ethyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach the handling of specialized, uncharacterized research chemicals with a strict adherence to the precautionary principle. Substituted amides like 2-ethyl-N-(1-phenylethyl)butanamide present unique physicochemical hazards that go beyond standard laboratory risks.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, regulatory compliance, and laboratory efficiency.

Physicochemical Risk Assessment & Causality

Before executing any protocol, it is critical to understand why specific precautions are necessary. 2-ethyl-N-(1-phenylethyl)butanamide features a butanamide core flanked by ethyl and phenylethyl moieties.

  • High Lipophilicity (LogP): The aromatic ring and aliphatic chains significantly increase the molecule's lipophilicity. Highly lipophilic small molecules can rapidly penetrate the stratum corneum (the skin's outermost layer), posing a severe risk of systemic dermal toxicity.

  • Carrier Solvent Synergy: In medicinal chemistry, this compound is frequently dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane). These solvents act as potent penetration enhancers, carrying the dissolved amide directly through standard glove materials and into the bloodstream.

  • Regulatory Presumption: Under the , laboratory personnel must assume that any chemical with an uncharacterized or incomplete toxicity profile is a "Particularly Hazardous Substance"[1]. Consequently, handling requires robust engineering controls and specialized Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. The selection logic is grounded in NIOSH recommendations for against organic compounds[2].

PPE CategoryEquipment SpecificationCausality / Rationale
Eye/Face Indirect-vented chemical splash goggles. Add a face shield for liquid transfers >50 mL.Prevents aerosolized powders or solvent splashes from contacting ocular mucosa.
Hands (Solid) Double-gloving: Two layers of 5-mil Nitrile gloves.Provides a sufficient barrier against dry powder while maintaining tactile sensitivity for micro-weighing.
Hands (Solution) Inner: 5-mil Nitrile.Outer: Butyl rubber or Viton.Standard nitrile degrades rapidly when exposed to carrier solvents like DCM or DMF. Butyl/Viton provides the necessary chemical resistance[2].
Body Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Chemical-resistant apron (if >100 mL).Prevents skin exposure and contamination of street clothing. Knit cuffs prevent sleeve drag and wrist exposure.
Respiratory N95 or P100 particulate respirator (if weighing outside a specialized enclosure).Protects against inhalation of aerosolized micro-particles during the transfer of the dry powder.

Step-by-Step Operational Workflow

The National Research Council's emphasizes that PPE is the last line of defense; engineering controls and procedural discipline are paramount[3]. Every step below is designed as a self-validating system to catch potential failures before exposure occurs.

Phase 1: Preparation and Donning

  • Verify Engineering Controls: Ensure the chemical fume hood or localized weighing enclosure is operational. Validate the airflow monitor reads a face velocity of 80–100 feet per minute (fpm).

  • Inspect PPE: Check all gloves for pinhole leaks by trapping air and rolling the cuff. Ensure the lab coat is fully buttoned to the neck.

  • Don PPE: Apply the inner nitrile glove, put on the lab coat (ensuring knit cuffs cover the glove wrist), and then apply the outer glove (nitrile for solids, butyl/Viton for solutions). Don safety goggles.

Phase 2: Weighing and Transfer (Solid State)

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance. Causality: Lipophilic powders easily build static charge, causing them to aerosolize or cling to spatulas, leading to contamination outside the weigh boat.

  • Containment: Perform all weighing inside a dedicated powder hood or a chemical fume hood. Do not weigh 2-ethyl-N-(1-phenylethyl)butanamide on an open bench.

  • Transfer: Use a clean, dry anti-static spatula. Transfer the required mass into a pre-tared vial and cap it immediately before removing it from the balance area.

Phase 3: Solubilization and Reaction Setup

  • Solvent Addition: If adding a carrier solvent (e.g., DMF), ensure you have switched your outer gloves to Butyl rubber.

  • Venting: When dissolving the compound, pressure may build if the dissolution is exothermic. Vent the vial carefully within the fume hood, pointing the aperture away from your face.

  • Decontamination: Wipe down the exterior of the reaction vessel with a solvent-compatible wipe before transferring it to a stirrer or incubator.

Spill Response & Disposal Plan

A rapid, systematic response prevents localized contamination from becoming a systemic exposure event.

Solid Spill Mitigation:

  • Isolate: Alert nearby personnel and isolate the immediate area.

  • Suppress: Do NOT dry sweep. Cover the powder with damp absorbent towels (using water or a mild surfactant) to suppress aerosolization.

  • Collect: Use a non-sparking scoop to collect the damp powder and towels. Place them into a sealable hazardous waste bag.

  • Clean: Wash the area thoroughly with soap and water.

Solution Spill Mitigation (e.g., in DMF/DCM):

  • Ventilate: Ensure fume hood sashes are lowered to maximize exhaust. Evacuate the immediate area if the spill occurs outside the hood.

  • Absorb: Apply a compatible chemical absorbent (e.g., activated carbon or universal spill pads) starting from the perimeter and working inward to prevent spreading.

  • Dispose: Transfer the saturated absorbent into a sealable, solvent-rated waste container.

  • Decontaminate: Clean the surface with an appropriate neutralizing solvent, followed by a detergent wash.

Waste Disposal: All contaminated PPE, wipes, and residual 2-ethyl-N-(1-phenylethyl)butanamide must be treated as highly hazardous chemical waste. Segregate halogenated and non-halogenated solvent waste. Label containers clearly with the full chemical name—never use abbreviations.

Containment & Workflow Logic

The following diagram illustrates the decision matrix for handling 2-ethyl-N-(1-phenylethyl)butanamide based on its physical state, ensuring the correct pairing of engineering controls and PPE.

Workflow Start 2-ethyl-N-(1-phenylethyl)butanamide Handling Protocol State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid In Organic Solvent (e.g., DCM, DMF) State->Liquid Hood Weighing Enclosure / Powder Hood Solid->Hood FumeHood Chemical Fume Hood Liquid->FumeHood PPE_Solid PPE: N95/P100, Safety Goggles, Double Nitrile Gloves Hood->PPE_Solid PPE_Liquid PPE: Splash Goggles, Nitrile Inner + Butyl Outer FumeHood->PPE_Liquid Spill Spill Response Initiated PPE_Solid->Spill Accidental Release Waste Hazardous Waste Incineration PPE_Solid->Waste Routine Disposal PPE_Liquid->Spill Accidental Release PPE_Liquid->Waste Routine Disposal Spill->Waste

Caption: Decision matrix and containment logic for handling 2-ethyl-N-(1-phenylethyl)butanamide.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.[Link]

Sources

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